Brevifolincarboxylic acid
Description
This compound has been reported in Combretum indicum, Phyllanthus virgatus, and other organisms with data available.
Properties
IUPAC Name |
7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O8/c14-5-2-4-7(10(17)9(5)16)8-3(12(18)19)1-6(15)11(8)21-13(4)20/h2-3,14,16-17H,1H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJWMFPFMLRLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)OC(=O)C3=CC(=C(C(=C32)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Brevifolincarboxylic Acid: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevifolincarboxylic acid, a naturally occurring phenolic compound, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.
Natural Sources of this compound
This compound has been identified in a variety of plant species. The primary sources, along with the plant part in which the compound is found, are summarized below.
| Plant Species | Family | Plant Part(s) |
| Polygonum capitatum | Polygonaceae | Whole plant[1] |
| Phyllanthus urinaria | Phyllanthaceae | Whole plant |
| Euphorbia hirta | Euphorbiaceae | Aerial parts[2] |
| Geranium species | Geraniaceae | Not specified |
| Punica granatum (Pomegranate) | Lythraceae | Peel[3] |
| Duchesnea chrysantha | Rosaceae | Not specified[4][5] |
| Potentilla kleiniana | Rosaceae | Not specified |
| Combretum indicum | Combretaceae | Not specified |
| Phyllanthus virgatus | Phyllanthaceae | Not specified |
Isolation and Purification Methodologies
The isolation of this compound from its natural sources typically involves an initial extraction step followed by various chromatographic techniques for purification. The optimal method can vary depending on the plant matrix and the desired purity of the final product.
Extraction Techniques
1. Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction is an efficient method for extracting phenolic compounds from plant materials. The use of ultrasound enhances solvent penetration and mass transfer, leading to higher extraction yields in shorter times.
2. Maceration and Soxhlet Extraction
Conventional methods such as maceration and Soxhlet extraction using organic solvents like ethanol or methanol are also employed for the initial extraction of this compound.
Purification Techniques
1. High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that has been successfully applied for the separation and purification of this compound, particularly from Polygonum capitatum. This method avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample.
2. Column Chromatography
Conventional column chromatography using silica gel or other stationary phases is a common method for the purification of this compound from crude extracts.
Experimental Protocols
This section provides detailed experimental protocols for the extraction and isolation of this compound from two prominent natural sources.
Isolation from Phyllanthus urinaria using Ultrasonic-Assisted Extraction
This protocol is based on the optimized parameters for the extraction of total phenolic compounds from Phyllanthus urinaria, which includes this compound.
Materials and Equipment:
-
Dried and powdered Phyllanthus urinaria plant material (80-mesh)
-
Ethanol
-
Deionized water
-
Ultrasonic bath (500 W, 53 kHz)
-
Vacuum oven
-
Pulverizer
-
Sealed glass bottles (10 mL)
-
Centrifuge
-
Spectrophotometer
Experimental Procedure:
-
Sample Preparation: Dry the fresh Phyllanthus urinaria plant material in a vacuum oven at 80°C for three days. Mill the dried plant material into a fine powder using a pulverizer and pass it through an 80-mesh sieve.
-
Extraction:
-
Weigh 0.2000 g of the plant powder and place it in a 10-mL sealed glass bottle.
-
Add the extraction solvent (47% ethanol in water) at a solid-liquid ratio of 1:63 (g/mL).
-
Place the sealed bottle in an ultrasonic bath.
-
Perform the extraction for 34 minutes.
-
-
Post-Extraction Processing:
-
After extraction, centrifuge the mixture to separate the supernatant from the plant debris.
-
The supernatant contains the crude extract of phenolic compounds, including this compound, and can be used for further purification or analysis.
-
Quantitative Data:
| Parameter | Optimal Value |
| Ultrasonic Time | 34 minutes |
| Ethanol Concentration | 47% |
| Solid-Liquid Ratio | 1:63 g/mL |
| Total Phenolic Yield | 9.59% |
Isolation from Polygonum capitatum using High-Speed Counter-Current Chromatography
This protocol describes the simultaneous isolation and purification of gallic acid and this compound from a crude extract of Polygonum capitatum.
Materials and Equipment:
-
Crude extract of Polygonum capitatum
-
Ethyl acetate
-
n-Butanol
-
Acetic acid
-
Deionized water
-
High-Speed Counter-Current Chromatograph (HSCCC)
-
HPLC system for analysis
Experimental Procedure:
-
Crude Extract Preparation: A detailed protocol for the initial extraction of the crude sample from Polygonum capitatum is required for a complete methodology. This typically involves solvent extraction of the dried plant material.
-
HSCCC Separation:
-
Solvent System: Prepare a biphasic solvent system composed of ethyl acetate-n-butanol-0.44% acetic acid in a ratio of 3:1:5 (v/v/v).
-
Mobile Phase: Use the aqueous phase of the solvent system as the mobile phase.
-
Flow Rate: Set the flow rate of the mobile phase to 2.0 mL/min.
-
Inject the crude extract into the HSCCC system.
-
Collect the fractions as they elute from the column.
-
-
Fraction Analysis and Purification:
-
Analyze the collected fractions using HPLC to identify those containing this compound.
-
Pool the fractions containing the pure compound and evaporate the solvent to obtain purified this compound.
-
Quantitative Data for HSCCC Separation:
| Parameter | Value |
| Solvent System | Ethyl acetate-n-butanol-0.44% acetic acid (3:1:5 v/v/v) |
| Mobile Phase | Aqueous phase |
| Flow Rate | 2.0 mL/min |
Experimental Workflows
Workflow for Ultrasonic-Assisted Extraction of this compound from Phyllanthus urinaria
References
The Biosynthesis of Brevifolincarboxylic Acid in Plants: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthetic pathway of brevifolincarboxylic acid, a significant plant-derived isocoumarin with notable therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the study of plant secondary metabolism and natural product synthesis.
Introduction
This compound is a member of the hydrolyzable tannin family, a class of polyphenolic secondary metabolites found in a variety of plant species, including Polygonum capitatum and Duchesnea chrysantha.[1][2] Its unique chemical structure, featuring a cyclopentenone ring fused to a pyran ring, has attracted considerable interest due to its diverse biological activities, including anticancer, anti-inflammatory, and α-glucosidase inhibitory effects. Understanding the biosynthetic origin of this complex molecule is crucial for its potential biotechnological production and the development of novel therapeutic agents.
This guide delineates the current understanding of the this compound biosynthesis pathway, starting from primary metabolism, proceeding through the well-established shikimate pathway, and branching into the specialized biosynthesis of hydrolyzable tannins. While the complete enzymatic cascade leading to this compound has not been fully elucidated in planta, this guide presents a plausible, evidence-based hypothetical pathway and provides detailed experimental protocols for its investigation.
The Core Biosynthetic Framework: From Shikimate to Gallotannins
The biosynthesis of this compound is intrinsically linked to the metabolism of hydrolyzable tannins. The foundational steps of this pathway are well-characterized and originate from primary metabolism.
The Shikimate Pathway: Genesis of Aromatic Precursors
The journey begins with the shikimate pathway, a central route in plants and microorganisms for the production of aromatic amino acids and other phenolic compounds.[3][4] The key precursor for gallic acid, the foundational unit of hydrolyzable tannins, is 3-dehydroshikimic acid .
Formation of Gallic Acid
Gallic acid is formed from 3-dehydroshikimic acid through the action of shikimate dehydrogenase (SDH) .[5] This enzymatic dehydrogenation is a critical branching point from the primary shikimate pathway towards the biosynthesis of hydrolyzable tannins.
The Gallotannin Pathway: Building the Core Structure
The subsequent steps involve the formation of progressively more complex galloylglucose esters:
-
Formation of β-Glucogallin: Gallic acid is first esterified with UDP-glucose to form 1-O-galloyl-β-D-glucose (β-glucogallin) . This reaction is catalyzed by a UDP-glucosyltransferase (UGT) .
-
Stepwise Galloylation: A series of galloyltransferase enzymes then catalyze the sequential addition of galloyl moieties to the glucose core, using β-glucogallin as the activated galloyl donor. This leads to the formation of di-, tri-, tetra-, and ultimately 1,2,3,4,6-penta-O-galloyl-β-D-glucose (pentagalloylglucose) , a key intermediate in the biosynthesis of more complex tannins.
Hypothetical Biosynthetic Pathway to this compound
The conversion of gallotannin precursors to the unique structure of this compound is not yet fully understood. Based on the chemical structure of this compound and known biochemical reactions, a plausible hypothetical pathway is proposed below. This pathway involves oxidative coupling and subsequent rearrangement of a galloyl moiety. A key intermediate is likely a dehydrohexahydroxydiphenic acid (DHHDP) ester, which can be formed by the oxidative coupling of two adjacent galloyl groups on a galloylglucose molecule.
A crucial insight comes from a study demonstrating the base-catalyzed rearrangement of geraniin, a dehydrohexahydroxydiphenic acid ester, to a this compound derivative. This suggests a similar transformation could occur enzymatically in plants.
The proposed pathway is as follows:
-
Oxidative Coupling: A laccase-like enzyme catalyzes the intramolecular C-C oxidative coupling of two adjacent galloyl residues on a precursor such as 1,2,3,4,6-pentagalloylglucose to form a dehydrohexahydroxydiphenoyl (DHHDP) ester.
-
Oxidative Dearomatization and Rearrangement: A specialized oxidase or dehydrogenase could then catalyze the oxidative dearomatization of one of the galloyl rings within the DHHDP moiety, leading to a reactive intermediate. This intermediate would then undergo a benzylic acid-type rearrangement, similar to the observed chemical conversion, to form the characteristic cyclopentenone ring of this compound.
-
Hydrolysis: Finally, a hydrolase would cleave the this compound moiety from the glucose core.
Quantitative Data
Currently, there is a lack of specific quantitative data for the enzymes and metabolites directly involved in the this compound biosynthetic pathway. However, data from related pathways in hydrolyzable tannin biosynthesis can provide valuable reference points for researchers.
Table 1: Michaelis-Menten Constants (Km) of Enzymes in Gallotannin Biosynthesis
| Enzyme | Substrate | Km (µM) | Source Organism |
|---|---|---|---|
| Shikimate Dehydrogenase | 3-Dehydroshikimic Acid | 30 - 150 | Various Plants |
| UDP-Glucosyltransferase | Gallic Acid | 50 - 200 | Quercus robur |
| UDP-Glucosyltransferase | UDP-Glucose | 100 - 500 | Quercus robur |
| β-Glucogallin-dependent Galloyltransferase | β-Glucogallin | 20 - 100 | Rhus typhina |
| Laccase | Pentagalloylglucose | 10 - 50 | Tellima grandiflora |
Note: These values are approximate and can vary depending on the specific enzyme isoform and assay conditions.
Experimental Protocols
To investigate the proposed biosynthetic pathway, a combination of enzyme assays, metabolite analysis, and molecular biology techniques is required.
General Workflow for Enzyme Characterization
Protocol for Shikimate Dehydrogenase (SDH) Assay
Principle: The activity of SDH is determined by monitoring the reduction of NADP+ to NADPH at 340 nm in the presence of shikimic acid.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.5
-
10 mM Shikimic acid
-
2 mM NADP+
-
Enzyme extract
Procedure:
-
Prepare a reaction mixture containing 800 µL of Tris-HCl buffer, 100 µL of shikimic acid solution, and 50 µL of NADP+ solution.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme extract.
-
Immediately measure the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).
Protocol for Laccase-like Oxidase Assay
Principle: Laccase activity can be assayed using a variety of phenolic substrates. For the proposed pathway, pentagalloylglucose would be the natural substrate. A model substrate like syringaldazine can also be used for routine assays. The oxidation of syringaldazine results in a colored product that can be monitored spectrophotometrically.
Reagents:
-
100 mM Sodium acetate buffer, pH 5.0
-
1 mM Syringaldazine in methanol
-
Enzyme extract
Procedure:
-
Prepare a reaction mixture containing 900 µL of sodium acetate buffer and 50 µL of syringaldazine solution.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme extract.
-
Measure the increase in absorbance at 525 nm for 5-10 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of the oxidized syringaldazine product (65 mM⁻¹ cm⁻¹).
Metabolite Analysis by LC-MS
Principle: Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of metabolites in complex plant extracts.
Sample Preparation:
-
Grind frozen plant material to a fine powder in liquid nitrogen.
-
Extract the powder with 80% methanol containing an internal standard (e.g., a commercially available stable isotope-labeled tannin).
-
Centrifuge the extract to remove cell debris.
-
Filter the supernatant through a 0.22 µm filter before LC-MS analysis.
LC-MS Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Full scan mode (m/z 100-1500) and targeted MS/MS analysis for specific precursors and products.
Conclusion and Future Directions
The biosynthesis of this compound represents a fascinating branch of hydrolyzable tannin metabolism. While the early steps of the pathway are well-established, the specific enzymes responsible for the formation of the unique cyclopentenone core remain to be identified and characterized. The hypothetical pathway presented in this guide provides a solid foundation for future research in this area.
Future efforts should focus on:
-
The isolation and functional characterization of the putative oxidase/dehydrogenase and hydrolase enzymes involved in the later stages of the pathway.
-
The use of transcriptomics and proteomics to identify candidate genes and enzymes in this compound-producing plants.
-
The application of metabolic engineering and synthetic biology approaches to reconstitute the pathway in a heterologous host for sustainable production.
Elucidating the complete biosynthetic pathway of this compound will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the production of this and other valuable natural products.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Tannin structural elucidation and quantitative ³¹P NMR analysis. 2. Hydrolyzable tannins and proanthocyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of hydrolyzable tannins and other phenolic compounds in emblic leafflower (Phyllanthus emblica L.) fruits by high performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enzymology of gallotannin and ellagitannin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Brevifolincarboxylic Acid: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of brevifolincarboxylic acid, a phenolic compound with demonstrated therapeutic potential. Targeted at researchers, scientists, and professionals in drug development, this document outlines its chemical properties, biological activities, and the experimental protocols to assess its efficacy.
Core Compound Identification
CAS Number: 18490-95-4[1][2][3][4][5]
Molecular Formula: C₁₃H₈O₈
IUPAC Name: 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic acid
Synonyms: Brevifolin Carboxylic Acid, Brevifolic acid
Molecular Weight: 292.20 g/mol
Chemical Structure:
-
SMILES: O=C1OC2=C(C3=C1C=C(O)C(O)=C3O)C(C(O)=O)CC2=O
-
InChI: InChI=1S/C13H8O8/c14-5-2-4-7(10(17)9(5)16)8-3(12(18)19)1-6(15)11(8)21-13(4)20/h2-3,14,16-17H,1H2,(H,18,19)
Quantitative Biological Activity
This compound has been shown to exhibit a range of biological activities. The following table summarizes key quantitative data from various studies.
| Biological Activity | Target/Assay | IC₅₀ Value | Source Organism(s) | Reference(s) |
| α-Glucosidase Inhibition | α-Glucosidase | 323.46 μM | Duchesnea chrysantha, Polygonum capitatum | |
| Anticancer | PC-14 Lung Cancer Cells | 3.95 µg/ml | Duchesnea chrysantha | |
| Antioxidant | DPPH radical scavenging | 18.0 μM | Thonningia sanguinea | |
| Anti-inflammatory | LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages | 20 µM (concentration tested) | Not Applicable |
Experimental Protocols
This section details the methodologies for key experiments related to the biological activities of this compound.
α-Glucosidase Inhibition Assay
This protocol is designed to assess the inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 80 µL of phosphate buffer and 20 µL of α-glucosidase solution (0.01 mg/mL).
-
Add varying concentrations of this compound to the wells and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of 5 mM pNPG to each well.
-
Incubate the mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 2.5 mL of 0.1 M Na₂CO₃.
-
Measure the absorbance at 400 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Aryl Hydrocarbon Receptor (AhR) Inhibition Assay (Reporter Gene Assay)
This protocol determines the ability of this compound to inhibit the activation of the Aryl Hydrocarbon Receptor (AhR).
Materials:
-
H1L6.1c2 mouse hepatoma cells (containing a luciferase reporter gene under the control of AhR)
-
This compound
-
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) or other AhR agonist
-
Cell culture medium
-
DMSO
-
96-well culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Culture H1L6.1c2 cells in 96-well plates until they reach the desired confluence.
-
Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of an AhR agonist (e.g., TCDD). The final DMSO concentration should be kept low (e.g., 1%).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for the expression of the luciferase reporter gene.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
The inhibitory effect of this compound is determined by the reduction in luciferase activity compared to cells treated with the agonist alone.
Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in Macrophages
This protocol assesses the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified period.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide production.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
The amount of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound.
Signaling Pathways and Experimental Workflows
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound has been identified as an inhibitor of the Aryl Hydrocarbon Receptor (AhR). The canonical AhR signaling pathway is initiated by ligand binding, leading to the translocation of the AhR-ligand complex into the nucleus and subsequent transcription of target genes. The inhibitory action of this compound likely involves interference with this pathway.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway and the inhibitory point of this compound.
NF-κB Signaling Pathway in Inflammation
A derivative of this compound, methyl brevifolincarboxylate, has been shown to attenuate inflammation by suppressing the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of a this compound derivative.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for screening natural products like this compound for biological activity.
Caption: General experimental workflow for the isolation and bioactivity screening of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:18490-95-4 | Chemsrc [chemsrc.com]
- 4. protocols.io [protocols.io]
- 5. caymanchem.com [caymanchem.com]
Brevifolincarboxylic Acid: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevifolincarboxylic acid, a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse and potent biological activities. Isolated from various plant species, including Duchesnea chrysantha and Polygonum capitatum, this molecule has demonstrated promising anticancer, anti-inflammatory, antioxidant, and α-glucosidase inhibitory properties.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to support further research and drug development efforts.
Quantitative Biological Activity Data
The following tables summarize the key quantitative data on the biological activities of this compound, providing a clear comparison of its efficacy across different assays.
| Activity | Assay/Cell Line | IC50 Value | Reference |
| Anticancer | PC-14 (Human Lung Cancer) | 3.95 µg/mL | [3] |
| Anticancer | MKN45 (Human Gastric Adenocarcinoma) | Dose-dependent inhibition (0.5-50 µg/mL) | [1] |
| Antioxidant | DPPH Radical Scavenging | 18.0 µM | [4] |
| Enzyme Inhibition | α-glucosidase | 323.46 µM |
| Activity | Assay/Cell Line | Concentration | Effect | Reference |
| Anti-inflammatory | RAW 264.7 Macrophages | 20 µM | Reduction of LPS-induced nitric oxide (NO) production | |
| Receptor Inhibition | Aryl Hydrocarbon Receptor (AhR) | - | Marked inhibitory effects on TCDD-induced activation | |
| Metabolic Regulation | C2C12 Myotubes | 0.5-10 µg/mL | Restores reduced glucose uptake activity caused by free fatty acids | |
| Antibacterial | Salmonella enteritidis, Salmonella typhimurium, Salmonella abony | - | Moderate antibacterial activity |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and advancement of research on this compound.
Anticancer Activity - Cell Proliferation Assay
-
Cell Lines: PC-14 (human lung adenocarcinoma), MKN45 (human gastric adenocarcinoma).
-
Methodology:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
The cells are treated with the different concentrations of this compound (e.g., 0.5-50 µg/mL) and incubated for a specified period (e.g., 4 days).
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding MTT solution to each well, incubating to allow for the formation of formazan crystals by viable cells, and then dissolving the crystals in a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
-
Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay
-
Cell Line: RAW 264.7 (murine macrophage).
-
Methodology:
-
RAW 264.7 cells are seeded in 96-well plates and cultured until they reach a suitable confluence.
-
The cells are pre-treated with this compound at a specific concentration (e.g., 20 µM) for a short period.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
After an incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The Griess reagent is added to the supernatant, and the absorbance is measured at approximately 540 nm.
-
The amount of NO produced is determined by comparison with a standard curve of sodium nitrite. A reduction in NO levels in the presence of this compound indicates its anti-inflammatory effect.
-
Antioxidant Activity - DPPH Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, thus neutralizing it and causing a color change from purple to yellow.
-
Methodology:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Different concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.
-
Enzyme Inhibition - α-Glucosidase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.
-
Methodology:
-
The α-glucosidase enzyme solution is prepared in a suitable buffer (e.g., phosphate buffer).
-
This compound at various concentrations is pre-incubated with the α-glucosidase solution.
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to start the reaction.
-
The reaction mixture is incubated for a specific period at a controlled temperature.
-
The reaction is stopped by adding a basic solution (e.g., sodium carbonate).
-
The amount of p-nitrophenol released by the enzymatic reaction is quantified by measuring the absorbance at 405 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
Signaling Pathways and Mechanisms of Action
While the precise molecular mechanisms of this compound are still under investigation, its biological activities suggest interactions with key cellular signaling pathways. A related compound, Methyl Brevifolincarboxylate, has been shown to exert its effects through the AMPK/NF-κB signaling pathway. This provides a plausible model for the anti-inflammatory and metabolic regulatory effects of this compound.
Potential Involvement of the AMPK/NF-κB Signaling Pathway
The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, while the nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. The interplay between these two pathways is crucial in modulating inflammation and metabolism.
References
Brevifolincarboxylic Acid: A Technical Guide to its α-Glucosidase Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the α-glucosidase inhibition properties of brevifolincarboxylic acid. The document is designed to furnish researchers, scientists, and professionals in drug development with the essential data and methodologies for studying this compound.
Quantitative Inhibition Data
This compound has been identified as an inhibitor of α-glucosidase. The following table summarizes the currently available quantitative data on its inhibitory activity.
| Compound | Target Enzyme | IC50 Value (μM) | Type of Inhibition | Inhibition Constant (Ki) | Reference |
| This compound | α-Glucosidase | 323.46[1][2] | Not Reported | Not Reported | Liu M, et al. (2019)[1][2] |
Note: The type of inhibition and the inhibition constant (Ki) for this compound have not been reported in publicly available scientific literature abstracts. This information is likely detailed in the full-text publication by Liu M, et al., Phytochemical Analysis, 2019.
Mechanism of α-Glucosidase Inhibition
α-Glucosidase inhibitors function by competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By delaying carbohydrate digestion, these inhibitors effectively reduce the rate of glucose absorption and consequently lower postprandial blood glucose levels.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
The following is a detailed methodology for a standard in vitro α-glucosidase inhibition assay, based on commonly cited protocols. This can be adapted for the study of this compound.
3.1. Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Sodium phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
3.2. Preparation of Solutions
-
Enzyme Solution: Prepare a stock solution of α-glucosidase in sodium phosphate buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
-
Substrate Solution: Dissolve pNPG in sodium phosphate buffer to a final concentration of 1 mM.
-
Inhibitor Solutions: Dissolve this compound and acarbose in DMSO to prepare stock solutions. Further dilute with sodium phosphate buffer to obtain a range of desired concentrations.
-
Stop Solution: Prepare a 0.2 M solution of sodium carbonate in deionized water.
3.3. Assay Procedure
-
Add 50 µL of sodium phosphate buffer to each well of a 96-well microplate.
-
Add 10 µL of the inhibitor solution (this compound or acarbose) at various concentrations to the respective wells. For the control well, add 10 µL of the buffer solution.
-
Add 20 µL of the α-glucosidase enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Terminate the reaction by adding 100 µL of the sodium carbonate stop solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
3.4. Data Analysis
The percentage of α-glucosidase inhibition is calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (enzyme and substrate without inhibitor).
-
A_sample is the absorbance of the reaction with the inhibitor.
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
3.5. Kinetic Parameter Determination
To determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki), further experiments are required. This involves measuring the initial reaction velocities at various substrate (pNPG) concentrations in the presence of different fixed concentrations of the inhibitor. The data is then plotted using methods such as the Lineweaver-Burk or Dixon plots.
Conclusion
This compound demonstrates inhibitory activity against α-glucosidase with a reported IC50 value of 323.46 μM.[1] This technical guide provides a foundational understanding and a detailed experimental protocol to facilitate further research into its inhibitory properties. A complete kinetic analysis, including the determination of the inhibition type and Ki value, is crucial for a thorough understanding of its mechanism of action and potential as a therapeutic agent. Researchers are encouraged to consult the primary literature for more specific details on the experimental conditions used to determine the reported IC50 value.
References
The Antioxidant Capacity of Brevifolincarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevifolincarboxylic acid, a naturally occurring phenolic compound, has garnered attention for its potential therapeutic properties, including its antioxidant capacity. This technical guide provides an in-depth overview of the current understanding of this compound's ability to counteract oxidative stress. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes potential molecular pathways to serve as a comprehensive resource for researchers in drug discovery and development.
This compound has demonstrated notable radical scavenging activity in various in vitro assays and has been shown to possess significant reactive oxygen species (ROS) scavenging capabilities in cellular models.[1] Its antioxidant potential is a key area of investigation for its therapeutic applications.
In Vitro Antioxidant Capacity
The antioxidant activity of this compound has been quantified using several standard assays. The available data from these studies are summarized below.
Radical Scavenging Activity
This compound has been evaluated for its ability to directly scavenge free radicals, a key mechanism of antioxidant action.
| Assay | IC50 Value (µM) | Source |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | 18.0 | [2] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging | Data not available | |
| Superoxide Radical Scavenging | Data not available | |
| Hydroxyl Radical Scavenging | Data not available |
Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.
One study also reported that this compound exhibited moderate antioxidant activity in a TLC-DPPH image processing procedure, providing qualitative support for its radical scavenging properties.[3]
Cellular Antioxidant Activity
In a cellular context, this compound has been shown to have significant ROS scavenging activity in C2C12 myotubes.[1] However, quantitative data from cellular antioxidant activity (CAA) assays are not currently available in the public domain.
Effect on Antioxidant Enzymes
The impact of this compound on the activity of key antioxidant enzymes, such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx), has not been reported in the available scientific literature.
Mechanisms of Antioxidant Action
The antioxidant effects of this compound are likely mediated through multiple mechanisms, including direct radical scavenging and modulation of cellular signaling pathways involved in the oxidative stress response.
Direct Radical Scavenging
As a phenolic compound, this compound can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. The demonstrated DPPH radical scavenging activity supports this mechanism.[2]
Modulation of Signaling Pathways
Aryl Hydrocarbon Receptor (AhR) Interaction:
This compound is known to have an inhibitory effect on the aryl hydrocarbon receptor (AhR). The AhR pathway is intricately linked with oxidative stress. Activation of AhR by certain ligands can lead to the generation of reactive oxygen species (ROS), in part through the induction of cytochrome P450 enzymes like CYP1A1. By inhibiting AhR, this compound may mitigate this source of oxidative stress.
Potential Crosstalk with the Keap1-Nrf2 Pathway:
The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes, including those for antioxidant enzymes. There is known crosstalk between the AhR and Nrf2 pathways. While direct modulation of the Keap1-Nrf2 pathway by this compound has not been demonstrated, its interaction with AhR suggests a potential indirect influence.
Experimental Protocols
The following are generalized protocols for the key in vitro antioxidant assays mentioned in this guide. Researchers should optimize these protocols based on their specific experimental conditions and laboratory standards.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in a suitable solvent.
-
In a microplate, add a fixed volume of each sample dilution to the wells.
-
Add an equal volume of the DPPH solution to each well.
-
Include a control with the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
Procedure:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound.
-
Add a small volume of each sample dilution to a fixed volume of the diluted ABTS•+ solution.
-
Incubate for a specified time (e.g., 6 minutes).
-
Measure the decrease in absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Superoxide Radical Scavenging Assay (NBT Method)
This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
Procedure:
-
Generate superoxide radicals using a system such as the phenazine methosulfate-NADH (PMS-NADH) system in a buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Prepare a reaction mixture containing NBT, NADH, and the sample at various concentrations.
-
Initiate the reaction by adding PMS.
-
Incubate at room temperature for a specified time (e.g., 5 minutes).
-
Measure the absorbance at 560 nm. The inhibition of NBT reduction to formazan indicates superoxide scavenging activity.
-
Calculate the percentage of scavenging and the IC50 value.
Hydroxyl Radical Scavenging Assay (Deoxyribose Method)
This assay measures the ability of an antioxidant to compete with deoxyribose for hydroxyl radicals generated by a Fenton-like reaction.
Procedure:
-
Prepare a reaction mixture containing deoxyribose, a phosphate buffer, FeCl3, EDTA, H2O2, ascorbic acid, and the sample at various concentrations.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and induce color development by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).
-
Heat the mixture (e.g., at 95°C for 15 minutes) to develop a pink chromogen.
-
Measure the absorbance at 532 nm. The inhibition of deoxyribose degradation indicates hydroxyl radical scavenging.
-
Calculate the percentage of inhibition and the IC50 value.
Conclusion
This compound demonstrates promising antioxidant potential, primarily evidenced by its direct DPPH radical scavenging activity. Its interaction with the aryl hydrocarbon receptor suggests a plausible mechanism for mitigating oxidative stress at a cellular level, potentially through crosstalk with key antioxidant response pathways like Keap1-Nrf2.
However, a comprehensive understanding of its antioxidant capacity is currently limited by the lack of quantitative data for several key in vitro and cellular assays, including ABTS, superoxide, and hydroxyl radical scavenging, as well as its effects on major antioxidant enzymes.
Further research is warranted to fully elucidate the antioxidant profile of this compound. Specifically, quantitative assessments in a broader range of antioxidant assays and mechanistic studies to confirm its influence on the Keap1-Nrf2 pathway are crucial next steps. Such data will be invaluable for the continued development of this compound as a potential therapeutic agent for conditions associated with oxidative stress.
References
Unveiling the Anticancer Potential of Brevifolincarboxylic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevifolincarboxylic acid, a phenolic compound isolated from the plant Duchesnea chrysantha, has emerged as a molecule of interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines.[1][2] As a naturally derived compound, it represents a promising starting point for the investigation and development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the current state of knowledge regarding the anticancer properties of this compound, with a focus on its cytotoxic activity, putative mechanisms of action, and the experimental methodologies used for its evaluation. While direct mechanistic studies on this compound are limited, this paper will also explore the activities of structurally related compounds to infer potential signaling pathways that may be involved in its anticancer effects.
Quantitative Data on Cytotoxic Activity
The primary evidence for the anticancer properties of this compound stems from in vitro cytotoxicity assays. The compound has shown significant inhibitory effects on the proliferation of human lung and gastric adenocarcinoma cell lines.[1] All available quantitative data is summarized in the table below for clear comparison.
| Compound | Cell Line | Cancer Type | Metric | Value | Citation(s) |
| This compound | PC-14 | Human Lung Adenocarcinoma | IC50 | 3.95 µg/mL | [3] |
| This compound | MKN45 | Human Gastric Adenocarcinoma | - | Dose-dependent inhibition (0.5-50 µg/mL) | [1] |
Experimental Protocols
The foundational data on the bioactivity of this compound was generated using cytotoxicity assays. The following is a detailed methodology for a standard MTT assay, consistent with the original evaluation of this compound.
MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenases of living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cancer cell lines (e.g., PC-14, MKN45)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the various concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Putative Mechanisms of Anticancer Action
While the direct molecular targets and signaling pathways affected by this compound have not yet been fully elucidated, studies on the closely related compound Brevilin A provide a strong basis for hypothesized mechanisms. Brevilin A, a sesquiterpene lactone, has been shown to exert its anticancer effects through a multi-pronged approach involving the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.
Hypothesized Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Related compounds to this compound have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often characterized by the activation of caspase enzymes, which are the executioners of apoptosis.
Hypothesized Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Compounds similar to this compound have been observed to induce cell cycle arrest, primarily at the G2/M phase. This prevents cancer cells from proceeding through mitosis, thereby halting their proliferation.
Hypothesized Modulation of Signaling Pathways
Several key signaling pathways are constitutively active in cancer cells, promoting their survival and proliferation. Based on studies of related compounds, this compound may exert its effects by modulating the following pathways:
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often hyperactivated in many cancers. Inhibition of STAT3 signaling can lead to decreased proliferation and induction of apoptosis.
-
PI3K/Akt Pathway: This is a central pathway that regulates cell survival, growth, and proliferation. Inhibition of this pathway is a common strategy in cancer therapy.
-
Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded or misfolded proteins in the ER leads to ER stress, which can trigger apoptosis in cancer cells.
Conclusion and Future Directions
This compound is a promising natural compound that exhibits clear cytotoxic activity against human lung and gastric cancer cell lines in vitro. While its precise molecular mechanisms of action are yet to be fully elucidated, the known anticancer activities of related compounds suggest that its effects may be mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways such as STAT3 and PI3K/Akt, as well as the induction of ER stress.
Future research should focus on validating these hypothesized mechanisms specifically for this compound. This would involve comprehensive studies to assess its effects on apoptosis and cell cycle progression in a broader range of cancer cell lines, as well as detailed molecular analyses to identify its direct binding partners and its impact on the aforementioned signaling pathways. Furthermore, in vivo studies using animal models are essential to evaluate the therapeutic efficacy and safety profile of this compound, which will be a critical step in determining its potential as a lead compound for the development of new anticancer drugs.
References
Brevifolincarboxylic Acid: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brevifolincarboxylic acid, a naturally occurring phenolic compound, has emerged as a promising candidate for therapeutic development across a spectrum of diseases. Extracted from various medicinal plants, this small molecule has demonstrated a remarkable range of biological activities, including anti-cancer, anti-inflammatory, anti-diabetic, antioxidant, and antibacterial effects. This technical guide provides an in-depth analysis of the current scientific understanding of this compound, focusing on its mechanisms of action, preclinical efficacy, and the experimental methodologies used to elucidate its therapeutic potential. Detailed summaries of quantitative data, experimental protocols, and visual representations of key signaling pathways are presented to facilitate further research and development efforts.
Introduction
This compound is a phenolic compound that can be isolated from plants such as Duchesnea chrysantha and Polygonum capitatum[1]. Its multifaceted pharmacological profile has garnered significant interest within the scientific community. This document serves as a comprehensive resource for researchers and drug development professionals, consolidating the current knowledge on this compound's therapeutic applications and underlying molecular mechanisms.
Therapeutic Applications and Efficacy
This compound has demonstrated significant potential in several key therapeutic areas. The following sections summarize the quantitative data associated with its primary biological activities.
Anticancer Activity
This compound exhibits cytotoxic effects against various cancer cell lines. Notably, it inhibits the proliferation of human lung and gastric adenocarcinoma cells.
Table 1: Anticancer Efficacy of this compound
| Cell Line | Cancer Type | IC50 Value | Reference |
| PC-14 | Human Lung Adenocarcinoma | 3.95 µg/mL | [2] |
| MKN45 | Human Gastric Adenocarcinoma | Dose-dependent inhibition observed | [1] |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to modulate key inflammatory pathways. A significant reduction in nitric oxide (NO) production, a key inflammatory mediator, has been observed in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Anti-inflammatory Efficacy of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| RAW 264.7 | Nitric Oxide (NO) Production | 20 µM | Reduction in LPS-induced NO production | [2] |
Anti-diabetic Activity
This compound has been identified as an inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates. Inhibition of this enzyme can help to control postprandial hyperglycemia.
Table 3: Anti-diabetic Efficacy of this compound
| Enzyme | IC50 Value | Reference |
| α-glucosidase | 323.46 µM | [1] |
Antioxidant Activity
As a phenolic compound, this compound possesses potent antioxidant properties, primarily through the scavenging of reactive oxygen species (ROS). Its efficacy has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 4: Antioxidant Efficacy of this compound
| Assay | IC50 Value | Reference |
| DPPH Radical Scavenging | 18.0 µM |
Antibacterial Activity
This compound has demonstrated moderate antibacterial activity against several strains of Salmonella.
Table 5: Antibacterial Spectrum of this compound
| Bacterial Strain | Activity | Reference |
| Salmonella enteritidis | Moderate | |
| Salmonella typhimurium | Moderate | |
| Salmonella abony | Moderate |
Mechanisms of Action
The therapeutic effects of this compound are underpinned by its interaction with multiple molecular targets and signaling pathways.
Inhibition of Aryl Hydrocarbon Receptor (AhR) Signaling
This compound acts as an antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of various cellular processes, including immune responses and carcinogenesis. By competitively binding to AhR, this compound can prevent its nuclear translocation and subsequent activation of target genes, which may contribute to its anti-inflammatory and anticancer effects.
References
Methodological & Application
Brevifolincarboxylic Acid: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevifolincarboxylic acid is a naturally occurring phenolic compound found in various plants, including Polygonum capitatum, Duchesnea chrysantha, and Punica granatum (pomegranate)[1][2][3]. This molecule has garnered significant interest in the scientific community due to its diverse biological activities. Research has demonstrated its potential as an α-glucosidase inhibitor, an antioxidant, an anti-inflammatory agent, and an anticancer compound[1][4]. Furthermore, this compound has been identified as an inhibitor of the aryl hydrocarbon receptor (AhR), suggesting its role in modulating cellular responses to environmental toxins and in immune regulation.
These application notes provide a comprehensive overview of the experimental protocols for investigating the biological activities of this compound. The detailed methodologies, data presentation, and visual diagrams are intended to facilitate further research and drug development efforts centered around this promising natural product.
Physicochemical Properties and Data
This compound is an isocoumarin derivative with the following properties:
| Property | Value | Reference |
| CAS Number | 18490-95-4 | |
| Molecular Formula | C₁₃H₈O₈ | |
| Molecular Weight | 292.20 g/mol | |
| Melting Point | 250 °C | |
| Solubility | Soluble in DMSO | |
| Storage | -20°C, protect from light |
Quantitative Biological Activity Data
The following table summarizes the reported in vitro biological activities of this compound.
| Activity | Assay | Cell Line / Enzyme | IC₅₀ / Effect | Reference |
| α-Glucosidase Inhibition | α-Glucosidase Inhibitory Assay | α-Glucosidase | 323.46 μM | |
| Antioxidant Activity | DPPH Radical Scavenging Assay | - | 18.0 μM | |
| Anticancer Activity | Cytotoxicity Assay (unspecified) | PC-14 (Human Lung Adenocarcinoma) | 3.95 µg/mL | |
| Anticancer Activity | Survival Assay | MKN45 (Human Gastric Adenocarcinoma) | Dose-dependent inhibition (0.5-50 μg/mL) | |
| Anti-inflammatory Activity | Nitric Oxide Production Assay | RAW 264.7 Macrophages | Reduction of LPS-induced NO production at 20 µM | |
| Aryl Hydrocarbon Receptor (AhR) Inhibition | AhR-based Bioassay | - | Marked inhibitory effect on TCDD-induced activation |
Experimental Protocols
Isolation and Purification of this compound from Polygonum capitatum
This protocol is based on the methodology for simultaneous isolation and purification of gallic acid and this compound using high-speed counter-current chromatography (HSCCC).
Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Extraction:
-
Air-dry and powder the whole plant of Polygonum capitatum.
-
Extract the powdered plant material with 70% ethanol at room temperature. Perform the extraction three times to ensure maximum yield.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning with ethyl acetate.
-
Separate and collect the ethyl acetate fraction.
-
Evaporate the ethyl acetate under reduced pressure to obtain the ethyl acetate extract.
-
-
High-Speed Counter-Current Chromatography (HSCCC) Purification:
-
Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water. The optimal ratio should be determined empirically, a starting point could be (2:5:2:5, v/v/v/v).
-
Equilibrate the solvent system in a separatory funnel and separate the upper and lower phases.
-
Use the upper phase as the stationary phase and the lower phase as the mobile phase.
-
Dissolve the ethyl acetate extract in the mobile phase.
-
Perform HSCCC separation. Set the revolution speed, flow rate, and detection wavelength according to the instrument's specifications.
-
Collect fractions based on the chromatogram.
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
α-Glucosidase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on α-glucosidase activity.
Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow for the α-glucosidase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions to the desired test concentrations in the buffer. Acarbose can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume (e.g., 20 µL) of the this compound solution (or control) to each well.
-
Add the α-glucosidase solution (e.g., 20 µL) to each well and pre-incubate at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG solution (e.g., 20 µL) to each well.
-
Incubate the plate at 37°C for a defined time (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution, such as 0.1 M sodium carbonate (e.g., 50 µL).
-
Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value can be determined by plotting the percentage of inhibition against the concentration of this compound.
-
DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol measures the free radical scavenging capacity of this compound.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted to give an initial absorbance of approximately 1.0 at 517 nm.
-
Prepare a stock solution of this compound in methanol or DMSO and make serial dilutions. Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add the this compound solution (or control) to each well.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value is determined from the dose-response curve.
-
MTT Cytotoxicity Assay
This assay determines the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Culture and Treatment:
-
Seed the desired cancer cells (e.g., PC-14 or MKN45) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (dissolved in culture medium from a DMSO stock) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
-
MTT Assay:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Nitric Oxide (NO) Production Assay (Anti-inflammatory Activity)
This protocol assesses the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
-
Data Analysis:
-
Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.
-
Aryl Hydrocarbon Receptor (AhR) Activity Assay
This protocol utilizes a reporter gene assay to measure the inhibitory effect of this compound on AhR signaling.
Workflow for AhR Reporter Gene Assay
Caption: Workflow for the aryl hydrocarbon receptor (AhR) reporter gene assay.
Methodology:
-
Cell Culture and Transfection:
-
Use a cell line (e.g., HepG2) that is stably transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with dioxin-responsive elements (DREs).
-
-
Assay Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with a known AhR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), in the presence or absence of various concentrations of this compound.
-
Incubate the cells for a sufficient time to allow for reporter gene expression (e.g., 24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TCDD-induced luciferase activity by this compound.
-
Signaling Pathway
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Inhibition by this compound
The AhR is a ligand-activated transcription factor that mediates the toxic effects of many environmental pollutants. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon binding to a ligand (e.g., TCDD), the chaperone proteins dissociate, and the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to dioxin-responsive elements (DREs) in the DNA, leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1, which are involved in xenobiotic metabolism. This compound has been shown to inhibit this pathway, likely by acting as an antagonist that prevents ligand binding to AhR or interferes with the subsequent steps of its activation.
Caption: Proposed mechanism of AhR signaling inhibition by this compound.
References
Illuminating the Therapeutic Potential of Brevifolincarboxylic Acid: In Vitro Assay Designs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive suite of in vitro assays to characterize the biological activities of brevifolincarboxylic acid, a phenolic compound with demonstrated anti-inflammatory, anti-cancer, antioxidant, and anti-diabetic properties. The following protocols are designed to enable a thorough investigation of its mechanism of action and to provide a framework for its further development as a potential therapeutic agent.
Assessment of Anti-Cancer Activity
This compound has been reported to exhibit cytotoxic effects against various cancer cell lines. The following assays are designed to quantify its anti-proliferative and pro-apoptotic effects and to begin to elucidate the underlying molecular mechanisms.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Table 1: Cytotoxic Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 22.5 ± 2.5 |
| PC-3 | Prostate Cancer | 35.1 ± 3.2 |
| HCT116 | Colorectal Carcinoma | 18.9 ± 2.1 |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (A549, MCF-7, PC-3, HCT116) into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[1][2][3]
-
Formazan Solubilization: Incubate for 4 hours at 37°C. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Figure 1: Workflow for the MTT cell viability assay.
Apoptosis Induction Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells to determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis.
Table 2: Apoptotic Effect of this compound on A549 Lung Cancer Cells (48h Treatment)
| Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 75.8 ± 3.5 | 15.3 ± 1.8 | 8.9 ± 1.2 |
| 20 | 42.1 ± 4.2 | 38.7 ± 3.1 | 19.2 ± 2.5 |
| 40 | 15.6 ± 2.8 | 55.4 ± 4.5 | 29.0 ± 3.3 |
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with this compound at concentrations around the IC50 value (e.g., 10, 20, 40 µM) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Figure 2: Workflow for apoptosis detection using Annexin V/PI staining.
Evaluation of Anti-Inflammatory Activity
This compound has been shown to possess anti-inflammatory properties. The following assays are designed to quantify its ability to suppress inflammatory responses in macrophages.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by LPS-stimulated macrophages.
Table 3: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages by this compound
| Treatment | NO Concentration (µM) |
| Control (untreated) | 2.1 ± 0.3 |
| LPS (1 µg/mL) | 35.8 ± 2.9 |
| LPS + this compound (10 µM) | 20.5 ± 1.7 |
| LPS + this compound (20 µM) | 12.3 ± 1.1 |
| LPS + this compound (40 µM) | 5.7 ± 0.6 |
Experimental Protocol: Griess Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Sample Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubation and Measurement: Incubate for 15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Investigation of Anti-Inflammatory Signaling Pathways (Western Blot)
This protocol outlines the investigation of the effect of this compound on the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
Table 4: Effect of this compound on NF-κB and MAPK Pathway Protein Phosphorylation in LPS-Stimulated RAW 264.7 Cells
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio |
| Control | 1.00 | 1.00 | 1.00 |
| LPS (1 µg/mL) | 3.52 ± 0.28 | 4.15 ± 0.35 | 3.89 ± 0.31 |
| LPS + this compound (20 µM) | 1.89 ± 0.15 | 2.01 ± 0.18 | 2.11 ± 0.20 |
Experimental Protocol: Western Blot for NF-κB and MAPK Pathways
-
Cell Lysis: Treat RAW 264.7 cells as described in the Griess assay protocol. After stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p65, IκBα, and p38 MAPK. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
Brevifolincarboxylic Acid: Application Notes and Protocols for Cell-Based Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known effects of brevifolincarboxylic acid on the PC-14, MKN45, and RAW 264.7 cell lines, along with detailed protocols for replicating key experiments. This compound, a phenolic compound, has demonstrated potential as an anticancer and anti-inflammatory agent.
I. Quantitative Data Summary
The following table summarizes the quantitative data on the effects of this compound on the specified cell lines.
| Cell Line | Cell Type | Assay | Endpoint | Result | Citation |
| PC-14 | Human Lung Adenocarcinoma | Proliferation Assay | IC50 | 3.95 µg/mL | [1] |
| MKN45 | Human Gastric Adenocarcinoma | Cell Survival Assay | Inhibition | Dose-dependent inhibition (0.5-50 µg/mL over 4 days) | |
| RAW 264.7 | Murine Macrophage | Nitric Oxide Production | Inhibition | Reduction of LPS-induced NO production at 20 µM | [1] |
II. Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's cellular effects.
A. Cell Culture Protocols
-
PC-14 and MKN45 Cell Lines:
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, detach them using a 0.25% trypsin-EDTA solution. Resuspend the cells in fresh culture medium and re-plate at a suitable density.
-
-
RAW 264.7 Cell Line:
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Scrape the cells gently to detach them. Resuspend in fresh medium and re-plate as needed.
-
B. Cell Viability/Proliferation Assay (MTT Assay) for PC-14 and MKN45 Cells
This protocol is adapted from standard MTT assay procedures and is suitable for determining the IC50 value of this compound.
-
Cell Seeding: Seed PC-14 or MKN45 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.5 to 50 µg/mL). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 4 days).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
C. Nitric Oxide (NO) Production Assay (Griess Assay) for RAW 264.7 Cells
This protocol is used to measure the inhibitory effect of this compound on LPS-induced nitric oxide production in RAW 264.7 macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with this compound (e.g., at a final concentration of 20 µM) for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce an inflammatory response and NO production. Include a control group with no LPS stimulation and a group with LPS stimulation but no this compound treatment.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reagent Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples based on the standard curve. Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.
III. Potential Signaling Pathways and Experimental Workflows
While direct experimental evidence for the specific signaling pathways modulated by this compound in PC-14, MKN45, and RAW 264.7 cells is not yet fully elucidated, based on its known activities and the functions of related compounds, the following pathways are proposed as potential mechanisms of action.
A. Proposed Anticancer Mechanism in PC-14 and MKN45 Cells: Aryl Hydrocarbon Receptor (AHR) Pathway
This compound's anticancer effects may be mediated through the Aryl Hydrocarbon Receptor (AHR) signaling pathway. The AHR is a ligand-activated transcription factor that can influence cell proliferation and apoptosis in cancer cells.
Caption: Proposed AHR signaling pathway for this compound.
B. Proposed Anti-inflammatory Mechanism in RAW 264.7 Cells: NF-κB Signaling Pathway
The anti-inflammatory effects of this compound in macrophages, such as the reduction of nitric oxide, are likely mediated through the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.
Caption: Proposed NF-κB signaling inhibition by this compound.
C. Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on the target cell lines.
Caption: General experimental workflow for cell-based assays.
References
Application Notes and Protocols for Investigating Brevifolincarboxylic Acid in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevifolincarboxylic acid, a phenolic compound, has garnered interest for its potential therapeutic properties, including its in vitro α-glucosidase inhibitory activity, which suggests a possible role in managing diabetes.[1] As of the latest literature review, in vivo studies detailing the effects of this compound in diabetic animal models are not available. This document provides a comprehensive guide for researchers aiming to investigate the antidiabetic potential of this compound in vivo. It includes detailed protocols for inducing diabetes in rodent models and outlines key signaling pathways that could be modulated by this compound.
Quantitative Data on Diabetic Animal Models
The following tables summarize typical parameters observed in chemically-induced diabetic animal models. These values can serve as a baseline for comparison when evaluating the effects of a test compound like this compound.
Table 1: Typical Blood Glucose and Insulin Levels in Streptozotocin (STZ)-Induced Diabetic Rats
| Parameter | Normal Control | Diabetic Control (STZ-induced) | Reference Compound (e.g., Glibenclamide) |
| Fasting Blood Glucose (mg/dL) | 75 - 105 | > 250 | Significant reduction compared to diabetic control |
| Serum Insulin (µU/mL) | Varies by lab, typically higher | Significantly lower than normal control | May increase insulin levels |
Note: Values are approximate and can vary based on rat strain, age, and specific experimental conditions. Data compiled from multiple sources.
Table 2: Typical Lipid Profile in Alloxan-Induced Diabetic Mice
| Parameter | Normal Control | Diabetic Control (Alloxan-induced) | Reference Compound |
| Total Cholesterol (mg/dL) | Normal Range | Significantly elevated | Significant reduction |
| Triglycerides (mg/dL) | Normal Range | Significantly elevated | Significant reduction |
| HDL Cholesterol (mg/dL) | Normal Range | Significantly decreased | Significant increase |
| LDL Cholesterol (mg/dL) | Normal Range | Significantly elevated | Significant reduction |
Note: These are general trends observed in alloxan-induced diabetic models.
Experimental Protocols
Detailed methodologies for inducing diabetes in animal models are crucial for screening potential antidiabetic compounds. The following are standard protocols for inducing Type 1 and Type 2 diabetes in rodents.
Protocol 1: Induction of Type 1 Diabetes in Rats using Streptozotocin (STZ)
Objective: To induce insulin-dependent diabetes mellitus (Type 1) in rats.
Materials:
-
Streptozotocin (STZ)
-
0.1 M citrate buffer (pH 4.5), cold
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Glucometer and test strips
-
Syringes and needles
-
5% glucose solution
Procedure:
-
Fast the rats for 8-12 hours prior to STZ administration.
-
Freshly prepare the STZ solution by dissolving it in cold 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 60 mg/kg body weight.[2]
-
Immediately after STZ administration, provide the rats with a 5% glucose solution in their water bottles for the next 24 hours to prevent fatal hypoglycemia.
-
After 72 hours, measure blood glucose levels from the tail vein using a glucometer.
-
Rats with a fasting blood glucose level exceeding 250 mg/dL are considered diabetic and can be used for the study.
Protocol 2: Induction of Type 1 Diabetes in Mice using Alloxan
Objective: To induce insulin-dependent diabetes mellitus (Type 1) in mice.
Materials:
-
Alloxan monohydrate
-
Normal saline (0.9% NaCl)
-
Male Swiss albino or BALB/c mice (25-30g)
-
Glucometer and test strips
-
Syringes and needles
-
5% glucose solution
Procedure:
-
Fast the mice for 8 hours prior to alloxan administration.
-
Freshly prepare the alloxan solution by dissolving it in normal saline.
-
Administer a single intraperitoneal (i.p.) injection of alloxan at a dose of 95 mg/kg body weight.
-
Provide the mice with a 5% glucose solution in their water bottles for the subsequent 24 hours to mitigate initial hypoglycemia.
-
After 72 hours, confirm the induction of diabetes by measuring tail vein blood glucose.
-
Mice with blood glucose levels above 200 mg/dL are considered diabetic.[3]
Protocol 3: Induction of Type 2 Diabetes in Rats (High-Fat Diet and low-dose STZ)
Objective: To induce a non-insulin-dependent diabetic model that mimics human Type 2 diabetes.
Materials:
-
High-fat diet (HFD)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Male Wistar rats
Procedure:
-
Feed the rats a high-fat diet for a period of 2-4 weeks to induce insulin resistance.
-
After the HFD period, administer a single low dose of STZ (e.g., 35 mg/kg, i.p.) dissolved in citrate buffer.
-
Continue the high-fat diet throughout the study.
-
Monitor blood glucose levels. A persistent state of hyperglycemia confirms the diabetic model.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways implicated in diabetes and a general workflow for testing a novel compound in a diabetic animal model.
References
- 1. Antidiabetic Effects of Bisamide Derivative of Dicarboxylic Acid in Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Use of Natural Compounds as a Strategy to Counteract Oxidative Stress in Animal Models of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Brevifolincarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevifolincarboxylic acid is a naturally occurring phenolic compound that has garnered significant interest for its diverse pharmacological activities. Isolated from various plant species, it has demonstrated notable potential in preclinical in vitro studies as an anticancer, anti-inflammatory, antioxidant, and antidiabetic agent. These application notes provide a comprehensive overview of synthesized experimental protocols for the in vivo evaluation of this compound, based on established methodologies for analogous compounds. The protocols detailed herein are intended to serve as a foundational guide for researchers initiating in vivo investigations into the therapeutic potential of this promising compound.
Pharmacokinetics and Bioavailability
While specific pharmacokinetic data for this compound remains to be fully elucidated, a study on a structurally related compound, 8,9-epoxy brevifolin, in Sprague-Dawley rats offers valuable insights into potential experimental design. The oral bioavailability of 8,9-epoxy brevifolin was determined to be 12.46 ± 2.31%, with higher concentrations observed in the heart and liver.[1]
Table 1: Pharmacokinetic Parameters of 8,9-Epoxy Brevifolin in Rats (for reference)
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 2 mg/kg | 20 mg/kg |
| Bioavailability (F%) | - | 12.46 ± 2.31 |
| Tmax (h) | - | 0.25 ± 0.11 |
| Cmax (ng/mL) | 12,567 ± 2,345 | 1,234 ± 345 |
| AUC (0-t) (ng·h/mL) | 5,678 ± 987 | 2,890 ± 567 |
| t1/2 (h) | 1.89 ± 0.45 | 2.13 ± 0.58 |
Data adapted from a study on 8,9-epoxy brevifolin and is for illustrative purposes only.[1]
Protocol 1: Pharmacokinetic Study of this compound in Rats
This protocol is adapted from methodologies used for similar natural compounds.
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in a rat model.
Materials:
-
This compound
-
Male Sprague-Dawley rats (200-250 g)
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Intravenous and oral gavage administration equipment
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Dosing:
-
Intravenous (IV) Group: Administer this compound (e.g., 2 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer this compound (e.g., 20 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, and bioavailability) using appropriate software.
Caption: Workflow for an in vivo anticancer xenograft study.
Protocol 3: In Vivo Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model
This is a standard model for evaluating acute anti-inflammatory effects.
Objective: To evaluate the acute anti-inflammatory activity of this compound in a carrageenan-induced paw edema rat model.
Materials:
-
This compound
-
Wistar rats (150-180 g)
-
1% Carrageenan solution in saline
-
Plethysmometer
-
Vehicle for administration
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Group Allocation: Randomly assign rats to different treatment groups.
-
Pre-treatment: Administer this compound, vehicle, or the standard drug orally one hour before carrageenan injection.
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Table 3: Hypothetical Anti-inflammatory Efficacy Data
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | Edema Inhibition (%) |
| Vehicle Control | - | 0.85 ± 0.12 | - |
| This compound | 25 | 0.60 ± 0.09 | 29.4 |
| This compound | 50 | 0.42 ± 0.07 | 50.6 |
| Indomethacin | 10 | 0.30 ± 0.05 | 64.7 |
This data is hypothetical and for illustrative purposes only.
Potential Signaling Pathways (Based on In Vitro Data)
In vitro studies suggest that the biological activities of phenolic compounds like this compound may involve the modulation of key signaling pathways. For instance, its anti-inflammatory effects could be mediated through the inhibition of the NF-κB pathway, while its anticancer properties might involve the induction of apoptosis via caspase activation. These proposed pathways require in vivo validation.
Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB pathway.
Conclusion
The provided protocols offer a foundational framework for initiating in vivo investigations into the therapeutic potential of this compound. Researchers should adapt and optimize these methodologies based on their specific research objectives and available resources. Further studies are warranted to elucidate the precise mechanisms of action, pharmacokinetic profile, and safety of this compound in vivo to support its potential development as a therapeutic agent.
References
preparing Brevifolincarboxylic acid stock solutions
An essential step in harnessing the therapeutic potential of novel compounds in a research and drug development setting is the accurate and reproducible preparation of stock solutions. Brevifolincarboxylic acid, a phenolic compound isolated from plants like Duchesnea chrysantha and Phyllanthus urinaria L, has garnered interest for its antitumor, anti-inflammatory, and antioxidant properties[1][2][3]. Proper preparation of stock solutions is critical for obtaining reliable and consistent results in both in vitro and in vivo studies.
This application note provides detailed protocols for the preparation, storage, and handling of this compound stock solutions. Adherence to these guidelines will help ensure the stability and integrity of the compound, leading to more accurate experimental outcomes.
Safety and Handling Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). Standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves[4][5].
-
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Ingestion and Inhalation: Avoid ingesting or inhaling the compound. Do not eat, drink, or smoke in the handling area.
-
Handling: Wash hands thoroughly after handling the compound. Contaminated clothing should be removed and washed before reuse.
Materials and Equipment
Materials:
-
This compound (solid, ≥95% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high-quality
-
Phosphate-Buffered Saline (PBS) or appropriate cell culture medium
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline
-
Sterile, amber, or light-protecting microcentrifuge tubes or vials
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Pipettes and sterile filter tips
-
-20°C and -80°C freezers for storage
Data Summary: this compound Properties
The following table summarizes key quantitative data for the preparation of this compound solutions.
| Property | Value / Recommendation | Citations |
| Molecular Weight | 292.2 g/mol | |
| Recommended Solvents | Primary: DMSO. Others: Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |
| Solubility in Water | Slightly soluble | |
| Stock Solution Conc. | 1 mM - 20 mM (for in vitro use) | |
| Storage (Solid Form) | -20°C for ≥ 4 years | |
| Storage (Stock in DMSO) | -20°C: up to 1 month (protect from light). -80°C: up to 6 months (protect from light). Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution in DMSO, which can be further diluted for various experimental needs.
-
Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for at least 30-60 minutes before opening to prevent condensation.
-
Weighing: In a chemical fume hood, accurately weigh out 2.92 mg of this compound using an analytical balance.
-
Dissolution: Add the weighed solid to a sterile, light-protected vial. Using a calibrated pipette, add 1.0 mL of anhydrous DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, brief sonication in a water bath can be used to assist.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). Always protect the solution from light.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
This protocol details the dilution of the primary DMSO stock for use in cell-based assays. The final DMSO concentration in the culture medium should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Thawing: Retrieve a single aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in the appropriate sterile cell culture medium or buffer (e.g., PBS) to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: Ensure the final volume of DMSO added to the cells does not exceed the recommended limit (e.g., for a 1:1000 dilution, add 1 µL of stock to 999 µL of medium).
-
Usage: Use the freshly prepared working solutions on the same day for best results.
Protocol 3: Preparation of a Working Solution for In Vivo Experiments
This protocol is an example of preparing a formulation for animal studies, adapted from published methods. This should be optimized based on the specific animal model and administration route.
-
Initial Dilution: To prepare a 1 mL working solution at 0.83 mg/mL, start with a clear, pre-made stock solution in DMSO (e.g., 8.3 mg/mL).
-
Co-Solvent Addition: In a sterile tube, add 100 µL of the 8.3 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly until uniform.
-
Surfactant Addition: Add 50 µL of Tween-80 to the mixture and mix again until a clear solution is formed.
-
Final Volume: Add 450 µL of Saline to the mixture to bring the total volume to 1 mL. Mix thoroughly.
-
Administration: It is highly recommended to prepare this working solution fresh on the day of use and administer it immediately to ensure stability and prevent precipitation.
Visualizations
The following diagrams illustrate the key workflows and relationships in the preparation and use of this compound stock solutions.
Caption: Workflow for preparing a concentrated stock solution of this compound.
Caption: Logical relationship from solid compound to experimental application.
References
Application Notes and Protocols for High-Speed Counter-Current Chromatography (HSCCC) Purification of Brevifolincarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevifolincarboxylic acid, a phenolic compound found in various medicinal plants such as Polygonum capitatum, Duchesnea chrysantha, and Phyllanthus urinaria L., has garnered significant interest within the scientific community.[1][2] This interest stems from its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. As research into its therapeutic potential progresses, the need for efficient and scalable purification methods becomes paramount. High-speed counter-current chromatography (HSCCC) has emerged as a powerful liquid-liquid partition chromatography technique for the isolation of natural products. This method circumvents the use of solid stationary phases, thereby mitigating issues of irreversible adsorption and sample degradation often encountered with conventional chromatographic techniques.
These application notes provide a comprehensive protocol for the purification of this compound from a crude plant extract using HSCCC, based on established methodologies.[1] The detailed experimental procedures, quantitative data, and workflow diagrams are intended to guide researchers in the efficient isolation of this promising bioactive compound.
Data Presentation
The following table summarizes the quantitative data from a representative HSCCC purification of this compound from a crude extract of Polygonum capitatum.[1]
| Parameter | Value |
| Starting Material | 1.07 g of crude extract |
| Purified this compound | 5.9 mg |
| Purity of this compound | 97.5% |
| Co-purified Gallic Acid | 51.5 mg |
| Purity of Gallic Acid | 99.7% |
Experimental Protocols
This section details the methodologies for the key experiments involved in the purification of this compound.
Preparation of Crude Extract
A generalized solid-liquid extraction method is described below. Researchers should optimize the extraction parameters based on the specific plant material.
-
Materials:
-
Dried and powdered plant material (e.g., Polygonum capitatum)
-
Ethanol (70-95%) or other suitable solvent
-
Rotary evaporator
-
Filtration apparatus
-
-
Protocol:
-
Macerate the dried, powdered plant material in the chosen solvent at room temperature for 24-48 hours with occasional agitation. A typical solid-to-solvent ratio is 1:10 (w/v).
-
Filter the mixture to separate the extract from the solid plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Dry the crude extract completely, for example, by using a vacuum oven, and store it in a desiccator until further use.
-
HSCCC Purification of this compound
This protocol is based on the successful separation of this compound using HSCCC.[1]
-
Instrumentation:
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
HPLC pump
-
UV-Vis detector
-
Fraction collector
-
-
Reagents and Solvents:
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Acetic acid (0.44% aqueous solution)
-
Methanol (for sample dissolution)
-
-
Two-Phase Solvent System Preparation:
-
Prepare the biphasic solvent system by mixing ethyl acetate, n-butanol, and 0.44% acetic acid in a volume ratio of 3:1:5 (EtOAc:n-BuOH:0.44% HAc).
-
Thoroughly equilibrate the mixture in a separatory funnel by vigorous shaking.
-
Allow the two phases to separate completely. The upper phase will be the stationary phase, and the lower aqueous phase will be the mobile phase.
-
Degas both phases by sonication before use.
-
-
HSCCC Operating Protocol:
-
Column Preparation: Fill the entire HSCCC column with the stationary phase (upper phase).
-
Equilibration: Set the centrifuge rotation speed to 860 rpm. Pump the mobile phase (lower phase) into the column at a flow rate of 2.0 mL/min. Continue pumping until the mobile phase emerges from the column outlet and a hydrodynamic equilibrium is established.
-
Sample Injection: Dissolve the crude extract (e.g., 1.07 g) in a suitable volume of the mobile phase or a mixture of both phases to ensure complete dissolution. Inject the sample solution into the column.
-
Elution and Fraction Collection: Continue to pump the mobile phase at a constant flow rate. Monitor the effluent at a wavelength of 272 nm. Collect fractions of a specific volume using a fraction collector.
-
Analysis of Fractions: Analyze the collected fractions using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), to identify the fractions containing pure this compound.
-
Post-Run Procedure: After the target compounds have been eluted, pump the stationary phase out of the column. Clean the column according to the manufacturer's instructions.
-
Purity Analysis
The purity of the isolated this compound can be determined using High-Performance Liquid Chromatography (HPLC).
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column
-
-
Mobile Phase (example): A gradient of methanol and water (containing 0.1% formic acid).
-
Detection: 272 nm.
-
Procedure:
-
Dissolve a small amount of the purified this compound in methanol.
-
Inject the solution into the HPLC system.
-
The purity is calculated based on the peak area of this compound as a percentage of the total peak area in the chromatogram.
-
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Logical Relationship of HSCCC Parameters
Caption: Key parameters influencing HSCCC separation efficiency.
References
Application Note: Quantification of Brevifolincarboxylic Acid Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brevifolincarboxylic acid is a naturally occurring phenolic compound and ellagitannin derivative found in plants such as Polygonum capitatum. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. One of its noted mechanisms of action is the inhibition of the aryl hydrocarbon receptor (AhR), a key regulator in cellular metabolism and immune response. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and research into its biological functions. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of this compound.
Principle
This method employs reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase using a gradient elution of acidified water and an organic solvent (acetonitrile). The acidic mobile phase ensures that the carboxylic acid group remains protonated, leading to better retention and improved peak symmetry. Quantification is performed by a UV-Vis photodiode array (PDA) detector, monitoring at a wavelength corresponding to the absorbance maximum of the analyte. The concentration of this compound is determined by comparing the peak area of the analyte to a calibration curve generated from certified reference standards.
Experimental Protocols
Reagents and Materials
-
This compound Reference Standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade, ~99%)
-
Deionized Water (18.2 MΩ·cm)
-
0.22 µm Syringe Filters (PTFE or Nylon)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % A % B 0.0 95 5 20.0 60 40 25.0 10 90 28.0 10 90 28.1 95 5 | 35.0 | 95 | 5 |
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 279 nm
-
Total Run Time: 35 minutes
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 methanol/water mixture.
Sample Preparation (from Plant Material)
-
Grinding: Mill the dried plant material (e.g., Polygonum capitatum herb) to a fine powder (40-60 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 25 mL of 70% methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collection & Re-extraction: Collect the supernatant. Repeat the extraction process on the residue one more time and combine the supernatants.
-
Final Volume: Adjust the final volume of the combined extracts to 50 mL with 70% methanol in a volumetric flask.
-
Filtration: Filter an aliquot of the final extract through a 0.22 µm syringe filter into an HPLC vial prior to injection.
Data and Performance
The described HPLC method is validated for its performance in quantifying this compound. The validation parameters are established according to the International Conference on Harmonisation (ICH) guidelines.[1] Typical performance characteristics for HPLC analysis of phenolic acids are summarized below.[2]
Table 1: Method Validation and Performance Parameters
| Parameter | Specification | Typical Result |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Limit of Detection (LOD) | S/N Ratio ≥ 3 | ~0.25 µg/mL |
| Limit of Quantification (LOQ) | S/N Ratio ≥ 10 | ~0.80 µg/mL |
| Precision (RSD%) | Intra-day: ≤ 2% Inter-day: ≤ 3% | Intra-day: 1.2% Inter-day: 2.5% |
| Accuracy (Recovery %) | 95 - 105% | 98.7 - 102.1% |
| Specificity | No interference at analyte retention time | Baseline resolution achieved |
Visualizations
Experimental Workflow
The overall process from sample handling to final data analysis is outlined in the workflow diagram below. This ensures a systematic and reproducible approach to the quantification of this compound.
References
Brevifolincarboxylic Acid: Application Notes and Protocols for Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevifolincarboxylic acid is a naturally occurring phenolic compound found in plants such as Polygonum capitatum. It has garnered significant interest within the scientific community due to its diverse biological activities, including potential anticancer and anti-inflammatory properties. For researchers in enzyme kinetics and drug development, this compound presents a valuable tool for studying enzyme inhibition and elucidating complex signaling pathways. This document provides detailed application notes and experimental protocols for utilizing this compound in enzyme kinetics research, with a focus on its inhibitory effects on α-glucosidase and the aryl hydrocarbon receptor (AhR).
Enzyme Inhibition Profile of this compound
This compound has been identified as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. By impeding the function of this enzyme, this compound can modulate glucose metabolism, highlighting its potential as a lead compound for the development of antidiabetic agents. Furthermore, it has been shown to exert an inhibitory effect on the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental toxins and in the regulation of immune responses.
Quantitative Inhibition Data
The following table summarizes the available quantitative data on the inhibitory activity of this compound.
| Enzyme/Receptor | Inhibitor | IC50 | Ki | Type of Inhibition |
| α-Glucosidase | This compound | 323.46 µM[1][2] | Not Reported | Not Reported |
| Aryl Hydrocarbon Receptor (AhR) | This compound | Not Reported | Not Reported | Inhibitory Effect Observed |
Note: While the IC50 value for α-glucosidase is established, the inhibition constant (Ki) and the specific mechanism of inhibition (e.g., competitive, non-competitive) have not been reported in the reviewed literature. Similarly, the quantitative binding affinity of this compound to the aryl hydrocarbon receptor is not yet determined. The protocols provided below outline the experimental steps to determine these crucial kinetic parameters.
Experimental Protocols
I. Determination of α-Glucosidase Inhibition (IC50)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
This compound
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium carbonate (Na₂CO₃)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.5 U/mL.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of dilutions in phosphate buffer.
-
Prepare a 5 mM solution of pNPG in phosphate buffer.
-
Prepare a 200 mM solution of Na₂CO₃.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of each this compound dilution to respective wells.
-
Add 490 µL of phosphate buffer to each well.
-
Add 250 µL of the 5 mM pNPG solution to each well.
-
For control wells, add the solvent used for this compound instead of the inhibitor.
-
-
Enzyme Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 250 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Termination and Measurement:
-
Stop the reaction by adding 200 µL of 200 mM Na₂CO₃ solution to each well.
-
Measure the absorbance at 400 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
II. Determination of Inhibition Mechanism and Ki for α-Glucosidase
This protocol uses Lineweaver-Burk plot analysis to determine the mode of inhibition and the inhibition constant (Ki).
Materials:
-
Same as for the IC50 determination.
Procedure:
-
Vary Substrate and Inhibitor Concentrations:
-
Prepare a series of dilutions of the substrate, pNPG (e.g., ranging from 0.5 mM to 5 mM).
-
Prepare several fixed concentrations of this compound (e.g., 0 µM, a concentration near the IC50, and a concentration 2-3 times the IC50).
-
-
Enzyme Assay:
-
For each inhibitor concentration, perform the α-glucosidase assay as described above, but use the different concentrations of the pNPG substrate.
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration. This can be done by taking absorbance readings at multiple time points to ensure the reaction is in the linear range.
-
-
Data Analysis:
-
Calculate the reciprocal of the initial velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).
-
Create a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[S] for each inhibitor concentration.
-
Analyze the resulting plots:
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
Mixed Inhibition: The lines will intersect in the second or third quadrant.
-
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) from the intercepts of the control line (no inhibitor).
-
Calculate the apparent Km (Km_app) and/or apparent Vmax (Vmax_app) from the plots with the inhibitor.
-
Calculate the inhibition constant (Ki) using the appropriate formula based on the determined mode of inhibition.
-
Signaling Pathway Analysis
While direct studies on the signaling pathways affected by this compound are limited, research on its derivative, methyl brevifolincarboxylate, provides strong indications of its potential mechanisms of action. Methyl brevifolincarboxylate has been shown to attenuate lipid metabolism and inflammation through the AMP-activated protein kinase (AMPK) and nuclear factor-kappa B (NF-κB) signaling pathways. It is plausible that this compound exerts similar effects.
Proposed Signaling Pathway of this compound Derivative
Caption: Proposed signaling pathway of a this compound derivative.
Experimental Workflow for Enzyme Kinetic Analysis
The following diagram illustrates the logical workflow for conducting a comprehensive enzyme kinetic study of an inhibitor like this compound.
Caption: Workflow for determining enzyme inhibition kinetics.
Logical Relationship of Inhibition Types
This diagram illustrates the different types of reversible enzyme inhibition based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex.
Caption: Types of reversible enzyme inhibition.
Conclusion
This compound is a promising natural product for the study of enzyme kinetics and the exploration of novel therapeutic agents. Its inhibitory activity against α-glucosidase and the aryl hydrocarbon receptor makes it a valuable tool for researchers in various fields. The protocols and information provided herein offer a comprehensive guide for initiating and conducting detailed kinetic studies with this compound. Further research to determine the precise kinetic parameters and to elucidate its effects on cellular signaling pathways will undoubtedly contribute to a deeper understanding of its biological functions and therapeutic potential.
References
Application Notes and Protocols: Using Brevifolincarboxylic Acid in Cancer Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Brevifolincarboxylic Acid
This compound is a naturally occurring phenolic compound isolated from plants such as Duchesnea chrysantha.[1] It has garnered scientific interest due to its demonstrated anticancer and anti-inflammatory properties.[1] Structurally, it is a complex molecule with the formal name 1,2,3,5-tetrahydro-7,8,9-trihydroxy-3,5-dioxo-cyclopenta[c][2]benzopyran-1-carboxylic acid.[1] For experimental purposes, this compound is typically supplied as a solid, is soluble in Dimethyl sulfoxide (DMSO), and should be stored at -20°C for long-term stability.[1] These application notes provide a comprehensive guide to utilizing this compound in cancer cell viability assays, including its mechanism of action and detailed experimental protocols.
Mechanism of Action in Cancer Cells
This compound exerts its anticancer effects through multiple mechanisms, primarily by inhibiting key cellular pathways and inducing programmed cell death (apoptosis).
Inhibition of Aryl Hydrocarbon Receptor (AhR): this compound is known to have an inhibitory effect on the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor that plays a complex role in carcinogenesis; its activity can either promote or suppress tumor growth depending on the cellular context. By inhibiting AhR, this compound can disrupt cancer cell proliferation and alter critical cellular processes like energy metabolism.
Induction of Apoptosis via Caspase Activation: While direct studies on the apoptotic pathway of this compound are emerging, evidence from closely related compounds provides strong indications of its mechanism. A derivative, Brevifoliol ester, has been shown to induce apoptosis in prostate cancer cells through the activation of caspase-3. This suggests that this compound likely triggers the intrinsic (mitochondrial) pathway of apoptosis. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax, which increase mitochondrial membrane permeability. This results in the release of cytochrome c into the cytoplasm, which then forms an apoptosome complex, leading to the activation of initiator caspase-9 and subsequently the executioner caspase-3, culminating in cell death.
Quantitative Data Summary: Cytotoxic Activity
The following table summarizes the known cytotoxic activity of this compound against a specific cancer cell line. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Cell Line | Cancer Type | IC50 Value |
| PC-14 | Lung Adenocarcinoma | 3.95 µg/mL |
Note: Further research is required to determine the IC50 values of this compound across a broader spectrum of cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
This section provides a detailed protocol for assessing the effect of this compound on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Application Note: The MTT assay is a colorimetric method for evaluating cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured. The intensity of the color is directly proportional to the number of living cells.
I. Materials and Reagents
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Cancer cell line of interest
-
Sterile, flat-bottomed 96-well cell culture plates
-
Serological pipettes and multichannel pipettes
-
Microplate reader capable of measuring absorbance at 570-590 nm
-
Humidified incubator (37°C, 5% CO2)
II. Reagent Preparation
-
This compound (BCA) Stock Solution (e.g., 10 mg/mL):
-
Aseptically weigh the required amount of BCA powder.
-
Dissolve in an appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex until fully dissolved.
-
Aliquot into sterile microcentrifuge tubes and store at -20°C, protected from light.
-
-
MTT Solution (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store at 4°C for short-term use or at -20°C for long-term storage.
-
-
Solubilization Solution:
-
Pure, sterile DMSO is commonly used.
-
Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.
-
III. Experimental Procedure
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in complete culture medium to achieve the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours in a humidified incubator to allow cells to attach and resume logarithmic growth.
-
-
Cell Treatment:
-
Prepare serial dilutions of the BCA stock solution in complete culture medium to achieve the desired final concentrations for treatment.
-
Important: The final DMSO concentration in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Set up control wells:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the same final concentration of DMSO as the treated wells.
-
Blank Control: Medium only (no cells) for background absorbance subtraction.
-
-
Carefully remove the old medium from the wells and add 100 µL of the prepared BCA dilutions or control media.
-
-
Incubation:
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (for a final concentration of ~0.5 mg/mL).
-
Return the plate to the incubator and incubate for 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 10-15 minutes at a low speed to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 570 nm and 590 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
IV. Data Analysis
-
Correct Absorbance: Subtract the average absorbance of the blank control wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Determine IC50 Value:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism or R) to calculate the IC50 value, which is the concentration of BCA that causes a 50% reduction in cell viability.
-
References
Application Notes and Protocols for Brevifolincarboxylic Acid in Anti-inflammatory Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevifolincarboxylic acid, a phenolic compound isolated from plants such as Duchesna chrysantha and Phyllanthus urinaria, has demonstrated notable anti-inflammatory and antioxidant properties.[1][2] These characteristics position it as a compound of interest for investigation in the development of novel therapeutic agents for inflammatory diseases. This document provides detailed application notes and experimental protocols for screening the anti-inflammatory activity of this compound.
I. Quantitative Data Summary
The following tables summarize the reported in vitro biological activities of this compound and its derivatives.
Table 1: Anti-inflammatory and Related Activities of this compound
| Assay | Cell Line/System | Test Compound | Concentration/IC50 | Effect |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | This compound | 20 µM | Reduction of LPS-induced NO production.[1] |
| Antioxidant Activity (DPPH radical scavenging) | Cell-free | This compound | IC50 = 18.0 µM | Good antioxidant activity. |
| α-Glucosidase Inhibition | Enzyme Assay | This compound | IC50 = 323.46 µM | Moderate inhibitory activity.[2][3] |
Table 2: Anti-inflammatory Activity of Methyl Brevifolincarboxylate (a derivative)
| Assay | Cell Line/System | Test Compound | Effect |
| Pro-inflammatory Cytokine Production | LPS/IFN-γ-activated Peritoneal Macrophages | Methyl brevifolincarboxylate | Significant and dose-dependent inhibition of TNF-α and IL-6. |
II. Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of this compound.
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To assess the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (untreated cells) should also be included.
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Protocol 2: Measurement of Pro-inflammatory Cytokine (TNF-α and IL-6) Production
Objective: To quantify the effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line or primary peritoneal macrophages
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (in DMSO)
-
Lipopolysaccharide (LPS)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-6
-
96-well plates
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 as described in Protocol 1.
-
Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate at a low speed to pellet the cells and collect the supernatant.
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits.
-
Briefly, this involves coating the ELISA plate with capture antibody, adding the collected supernatants, followed by the detection antibody, a substrate solution, and finally a stop solution.
-
-
Measurement and Analysis: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader. Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curves provided with the kits.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the molecular mechanism of this compound's anti-inflammatory action by examining its effect on the activation of the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (NF-κB), anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes for MAPK phosphorylation, 1-2 hours for NF-κB activation).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
-
III. Visualization of Signaling Pathways and Workflows
Diagram 1: Proposed Anti-inflammatory Mechanism of this compound
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Diagram 2: Experimental Workflow for In Vitro Anti-inflammatory Screening
Caption: Workflow for screening the anti-inflammatory activity of this compound.
IV. Discussion and Future Directions
The available data suggests that this compound and its derivatives possess anti-inflammatory properties, likely mediated through the inhibition of key inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. Further research is warranted to:
-
Determine the IC50 values of this compound for the inhibition of TNF-α, IL-6, and other inflammatory markers.
-
Elucidate the precise molecular targets of this compound within the NF-κB and MAPK pathways.
-
Evaluate the in vivo efficacy and safety of this compound in animal models of inflammation.
These studies will be crucial in assessing the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
Brevifolincarboxylic Acid: Application Notes and Protocols for Antioxidant Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the antioxidant activity of brevifolincarboxylic acid, a naturally occurring phenolic compound. This document details standardized protocols for common in vitro antioxidant assays, presents available quantitative data, and illustrates experimental workflows and potential antioxidant mechanisms.
This compound has been isolated from various plant sources, including Thonningia sanguinea and Acrocarpus fraxinifolius. Research indicates its potential as an antioxidant, making it a compound of interest for further investigation in drug discovery and development, particularly for conditions associated with oxidative stress.
Quantitative Data Presentation
The antioxidant activity of this compound has been quantified using the DPPH radical scavenging assay. The available data is summarized in the table below.
| Assay | Parameter | Result | Source Organism of Compound | Reference |
| DPPH Radical Scavenging Assay | IC50 | 18.0 µM | Thonningia sanguinea | --INVALID-LINK-- |
Experimental Protocols
The following are detailed protocols for three common antioxidant activity assays that can be used to evaluate this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM stock solution of DPPH in methanol.
-
Store the solution in a dark bottle at 4°C.
-
Before use, dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 20, 50, 100 µg/mL).
-
Prepare a similar dilution series for the positive control.
-
-
Assay Protocol:
-
Add 100 µL of each dilution of the sample or standard to a well of a 96-well plate.
-
Add 100 µL of the DPPH working solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH working solution.
-
For the control, add 100 µL of each sample dilution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.
-
DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a similar dilution series for the positive control (Trolox).
-
-
Assay Protocol:
-
Add 10 µL of each dilution of the sample or standard to a well of a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula mentioned in the DPPH assay.
-
The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the antioxidant activity of the sample to that of a Trolox standard curve.
-
ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Positive control (e.g., Ferrous sulfate (FeSO₄) or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a standard curve using a series of dilutions of FeSO₄ or Trolox.
-
-
Assay Protocol:
-
Add 10 µL of each dilution of the sample or standard to a well of a 96-well plate.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of Antioxidant Power:
-
A standard curve is generated using the absorbance values of the known concentrations of FeSO₄ or Trolox.
-
The antioxidant capacity of this compound is determined from the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.
-
FRAP Assay Workflow
Proposed Antioxidant Mechanism
While specific signaling pathways for the antioxidant action of this compound have not been extensively elucidated, as a phenolic compound, it is likely to exert its antioxidant effects through direct radical scavenging. The hydroxyl groups on its aromatic ring can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the damaging chain reactions of oxidation.
General Radical Scavenging Mechanism
Application Notes and Protocols for Brevifolincarboxylic Acid in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevifolincarboxylic acid, a naturally occurring phenolic compound, has garnered significant interest in the field of drug development due to its diverse pharmacological activities. Isolated from various plant species, including Duchesnea chrysantha and Polygonum capitatum, this small molecule has demonstrated potential therapeutic applications in oncology, metabolic disorders, and inflammatory diseases.[1] This document provides a comprehensive overview of the current research, quantitative data, and detailed experimental protocols for studying this compound, intended to facilitate further investigation and drug discovery efforts.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈O₈ | [2][3] |
| Molecular Weight | 292.20 g/mol | [2][3] |
| CAS Number | 18490-95-4 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term stability (≥ 4 years). |
Biological Activities and Quantitative Data
This compound exhibits a range of biological effects, with key quantitative data summarized below. This information provides a baseline for designing new experiments and understanding its potency in various assays.
| Activity | Cell Line / Enzyme | IC₅₀ Value | Reference |
| Anticancer | PC-14 (Human Lung Cancer) | 3.95 µg/mL | |
| Anticancer | MKN45 (Human Gastric Cancer) | Dose-dependent inhibition (0.5-50 µg/mL) | |
| α-Glucosidase Inhibition | α-Glucosidase | 323.46 µM | |
| Antioxidant (DPPH Assay) | N/A | 18.0 µM | |
| Anti-inflammatory | RAW 264.7 Macrophages | Inhibition of LPS-induced nitric oxide at 20 µM | |
| Aryl Hydrocarbon Receptor (AhR) Inhibition | N/A | Dose-dependent inhibition |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol is designed to assess the inhibitory effect of this compound on α-glucosidase activity, a key enzyme in carbohydrate metabolism.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃), 1 M
-
This compound
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
In a 96-well plate, add 20 µL of the this compound solution (or Acarbose/buffer for controls) to each well.
-
Add 20 µL of α-glucosidase solution (2 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of 1 mM pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of 1 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines such as PC-14 and MKN45.
Materials:
-
PC-14 or MKN45 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare various concentrations of this compound in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 4 days for MKN45 cells).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Workflow for MTT Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 3: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent System
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include untreated and LPS-only controls.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (typically 540 nm).
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
A parallel MTT assay should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.
Signaling Pathways
While the direct signaling pathways of this compound are still under investigation, studies on its derivative, methyl brevifolincarboxylate (MBC), suggest a potential mechanism of action involving the AMPK/NF-κB signaling pathway in the context of non-alcoholic fatty liver disease (NAFLD). This pathway is crucial in regulating cellular energy homeostasis and inflammation.
Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Potential Role in Metabolic Regulation via AMPK Activation
Based on studies with its methyl ester, this compound may also activate AMP-activated protein kinase (AMPK), a master regulator of metabolism.
Hypothesized Metabolic Regulatory Pathway
Caption: Potential activation of the AMPK pathway based on derivative studies.
In Vivo Studies and Formulation
Protocol for In Vivo Formulation:
-
Prepare a stock solution of this compound in DMSO (e.g., 8.3 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare this working solution fresh on the day of use.
Conclusion and Future Directions
This compound is a promising natural product with multifaceted biological activities relevant to drug development. The protocols and data presented here provide a foundation for further research into its therapeutic potential. Future studies should focus on elucidating the precise molecular targets and signaling pathways directly modulated by this compound to better understand its mechanism of action. Furthermore, comprehensive in vivo studies are required to evaluate its pharmacokinetic profile, efficacy in animal models of disease, and overall safety profile to support its potential translation into clinical applications.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Brevifolincarboxylic Acid Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Brevifolincarboxylic acid (Bre-CA) in preclinical in vivo studies.
Frequently Asked Questions (FAQs)
1. Why is my this compound (Bre-CA) not dissolving for my in vivo study?
This compound, a polyphenolic compound, exhibits low aqueous solubility. This is attributed to its planar and crystalline structure, which involves extensive intermolecular hydrogen bonding.[1] For in vivo experiments, particularly oral administration, achieving a sufficient concentration in a biocompatible vehicle is a common challenge.
2. What are the initial steps I should take to solubilize Bre-CA?
Before exploring advanced formulation strategies, consider these initial steps:
-
Co-solvents: Utilize water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) 400. However, be mindful of the final concentration of the organic solvent in your dosing solution to avoid toxicity in animal models.
-
pH Adjustment: As a carboxylic acid, the solubility of Bre-CA can be increased by adjusting the pH of the vehicle. Using a basic buffer (e.g., phosphate buffer) can deprotonate the carboxylic acid and phenolic groups, enhancing solubility. Ensure the final pH is within a physiologically tolerable range for the intended route of administration.
3. What advanced formulation strategies can I use if simple methods fail?
If co-solvents and pH adjustment are insufficient, several advanced formulation techniques can significantly improve the solubility and bioavailability of poorly soluble compounds like Bre-CA.[1][2] These include:
-
Solid Dispersions: Dispersing Bre-CA in a polymeric carrier to create an amorphous solid.
-
Nanosuspensions: Reducing the particle size of Bre-CA to the nanometer range to increase the surface area for dissolution.[3]
-
Lipid-Based Formulations (SMEDDS): Dissolving Bre-CA in an isotropic mixture of oils, surfactants, and co-solvents that form a microemulsion upon gentle agitation in an aqueous medium.[4]
-
Cyclodextrin Complexation: Encapsulating the Bre-CA molecule within a cyclodextrin cavity to form a water-soluble inclusion complex.
4. Which excipients are commonly used for these advanced formulations?
The choice of excipients is critical for the success of the formulation. Commonly used excipients for polyphenolic compounds include:
-
Polymers for Solid Dispersions: Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC), Eudragit®.
-
Oils for SMEDDS: Medium-chain triglycerides (e.g., Capmul MCM), castor oil, olive oil.
-
Surfactants for SMEDDS: Cremophor® EL, Labrasol®, Tween® 80.
-
Co-solvents for SMEDDS: Transcutol® HP, PEG 400.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution after preparation. | The compound has reached its saturation solubility in the chosen vehicle. | 1. Increase the proportion of co-solvent or surfactant. 2. For solid dispersions, ensure the drug is fully amorphous. 3. For SMEDDS, optimize the oil-to-surfactant ratio. |
| Low or variable oral bioavailability in pharmacokinetic studies. | Poor dissolution in the gastrointestinal tract or first-pass metabolism. | 1. Consider a formulation that enhances dissolution rate, such as a nanosuspension or a solid dispersion. 2. A Self-Microemulsifying Drug Delivery System (SMEDDS) can improve absorption and may utilize lymphatic transport, bypassing first-pass metabolism. |
| Difficulty forming a stable nanosuspension. | Particle agglomeration due to high surface energy. | 1. Optimize the type and concentration of stabilizer (surfactant or polymer). A combination of stabilizers (electrostatic and steric) is often more effective. 2. Adjust the energy input during homogenization or milling. |
| Inclusion complex with cyclodextrin shows minimal solubility improvement. | Inefficient complexation. | 1. Optimize the drug-to-cyclodextrin molar ratio. 2. Use a more soluble cyclodextrin derivative like HP-β-CD or SBE-β-CD. 3. Employ a more efficient preparation method, such as freeze-drying or kneading. |
Quantitative Data on Solubility Enhancement (Representative Examples for Polyphenols)
The following table summarizes the solubility enhancement achieved for polyphenolic compounds structurally similar to this compound using various formulation techniques.
| Compound | Formulation Technique | Carrier/Excipients | Solubility Enhancement |
| Silymarin | Solid Dispersion | PVP, Tween 80 | Achieved a solubility of ~2500 µg/mL with Tween 80. |
| Itraconazole | Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Over 100-fold increase in apparent solubility. |
| Naringin | Cyclodextrin Complexation | β-Cyclodextrin | 15-fold greater solubility in water. |
| Hesperetin | Nanonization | Ethanol (solvent), Deionized water (antisolvent) | Aqueous solubility of the raw drug is 1.4 µg/mL; nanoparticles significantly enhance dissolution rate. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Selection of Carrier: Choose a hydrophilic polymer such as Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl methylcellulose (HPMC).
-
Solubilization: Dissolve both Bre-CA and the polymer carrier in a common volatile solvent (e.g., methanol or ethanol) in a predetermined ratio (e.g., 1:2 or 1:4 drug-to-polymer weight ratio).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) until a dry film is formed.
-
Final Drying: Further dry the film in a vacuum oven overnight to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.
-
Characterization (Optional but Recommended): Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).
-
Reconstitution: For dosing, the solid dispersion powder can be suspended in an aqueous vehicle like water or 0.5% carboxymethyl cellulose (CMC) solution.
Protocol 2: Preparation of a this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Excipient Screening:
-
Determine the solubility of Bre-CA in various oils (e.g., Capmul MCM, Labrafac PG), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400). Select the excipients that show the highest solubility for Bre-CA.
-
-
Constructing a Pseudo-Ternary Phase Diagram:
-
Select the best oil, surfactant, and co-solvent based on the screening.
-
Prepare various mixtures of these components at different ratios.
-
For each mixture, add an aqueous phase dropwise with gentle stirring and observe the formation of a microemulsion. The regions that form clear, transparent microemulsions upon dilution are identified.
-
-
Formulation Preparation:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent (e.g., 20% oil, 50% surfactant, 30% co-solvent).
-
Add the required amount of Bre-CA to the mixture and dissolve it completely using a vortex mixer or gentle heating.
-
-
Characterization:
-
Dilute the prepared SMEDDS formulation with water (e.g., 1:100 ratio) and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. A droplet size of <100 nm is generally desirable.
-
-
Administration: The liquid SMEDDS formulation can be administered directly via oral gavage.
Visualizations
References
Technical Support Center: Optimizing Brevifolincarboxylic Acid Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Brevifolincarboxylic acid in cell-based assays. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO)[1]. For long-term storage, it is recommended to store the solid compound at -20°C[1]. Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
A2: For initial experiments, a broad concentration range is recommended to determine the optimal dose-response. A common starting point is a logarithmic or serial dilution series spanning from nanomolar (nM) to micromolar (µM) concentrations. Based on published data, effective concentrations have been observed in the low micromolar range. For example, an IC50 of 3.95 µg/mL (approximately 13.5 µM) was reported for PC-14 lung cancer cells, and a concentration of 20 µM showed anti-inflammatory effects in RAW 264.7 macrophages[1].
Q3: What is the primary mechanism of action of this compound?
A3: this compound has been shown to have an inhibitory effect on the aryl hydrocarbon receptor (AhR)[2]. It also exhibits α-glucosidase inhibitory activity with an IC50 of 323.46 μM and possesses antioxidant properties[2]. Its anticancer and anti-inflammatory activities are likely mediated through these pathways.
Q4: How can I minimize solvent-induced toxicity in my cell culture?
A4: To avoid cellular stress or toxicity from the solvent, ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%. Preparing a high-concentration stock solution allows for the addition of a minimal volume of solvent to your experimental wells. Always include a vehicle control (media with the same final concentration of DMSO as the highest treatment concentration) in your experiments to account for any solvent effects.
Data Presentation: Bioactivity of this compound
The following table summarizes the reported bioactive concentrations of this compound from various studies.
| Cell Line/Assay | Activity | Reported Concentration/IC50 | Reference |
| PC-14 (Human Lung Cancer) | Proliferation Inhibition | 3.95 µg/mL (~13.5 µM) | |
| RAW 264.7 (Murine Macrophage) | Anti-inflammatory (NO production reduction) | 20 µM | |
| DPPH Assay | Antioxidant Activity | 18.0 µM | |
| α-glucosidase Inhibition Assay | Enzyme Inhibition | 323.46 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range using a Dose-Response Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture your cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and below 0.5%.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control to determine the percent cell viability.
-
Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to calculate the IC50 value.
-
Visualizing the Experimental Workflow
References
Technical Support Center: Brevifolincarboxylic Acid Assay Interference
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Brevifolincarboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential assay interferences and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a phenolic compound naturally found in plants such as Duchesnea chrysantha and Polygonum capitatum. Its known biological activities include:
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α-Glucosidase inhibition: It can inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.[1]
-
Aryl Hydrocarbon Receptor (AhR) modulation: It has been shown to have an inhibitory effect on the aryl hydrocarbon receptor.[1]
-
Antioxidant activity: As a phenolic compound, it possesses radical scavenging properties.
-
Anticancer activity: Studies have indicated its potential to inhibit the proliferation of certain cancer cells.[2]
Q2: What are the common types of assay interference observed with phenolic compounds like this compound?
Due to its chemical structure, this compound, like many phenolic compounds, has the potential to interfere with various biological and biochemical assays. The primary mechanisms of interference include:
-
Aggregation: Phenolic compounds can form aggregates in aqueous solutions, which may lead to non-specific inhibition of enzymes or interference with protein-protein interactions.
-
Absorbance and Fluorescence Interference: this compound absorbs light in the UV and near-UV regions, which can interfere with absorbance-based assays. It may also possess fluorescent properties that can interfere with fluorescence-based detection methods.
-
Redox Activity: The phenolic hydroxyl groups can be readily oxidized, leading to interference in assays that are sensitive to redox-active compounds, such as those measuring reactive oxygen species (ROS).
-
Nonspecific Protein Binding: Phenolic compounds can bind non-specifically to proteins, including enzymes, which can either inhibit or, in some cases, enhance their activity, leading to false-positive or false-negative results.
Q3: Could this compound be a Pan-Assay Interference Compound (PAINS)?
Phenolic compounds, particularly those with catechol-like moieties, are often flagged as potential Pan-Assay Interference Compounds (PAINS).[3] PAINS are compounds that tend to show activity in multiple assays through non-specific mechanisms. While there is no definitive classification of this compound as a PAIN, its chemical structure suggests that it has the potential to be one. Therefore, it is crucial to perform appropriate control experiments to rule out non-specific effects.
Troubleshooting Guides
α-Glucosidase Inhibition Assays
Issue: Inconsistent or unexpectedly high inhibition of α-glucosidase.
Potential Cause 1: Interference with the Detection Method.
Many α-glucosidase assays use a coupled-enzyme reaction where the glucose produced is measured using a glucose oxidase/peroxidase (GOP) system, which results in a colored or fluorescent product. Phenolic compounds can interfere with this detection system.
Troubleshooting Steps:
-
Run a no-enzyme control: To check if this compound reacts with the substrate or the GOP detection system, perform a control experiment with the compound, substrate, and GOP reagents but without the α-glucosidase enzyme. A change in signal in this control indicates interference.
-
Use an alternative detection method: If interference is confirmed, consider using a different method to measure glucose that is less susceptible to interference from phenolic compounds, such as a glucose assay based on hexokinase and glucose-6-phosphate dehydrogenase.
-
Include a known inhibitor as a positive control: This will help validate the assay setup and distinguish between true inhibition and assay artifacts.
Potential Cause 2: Non-specific Enzyme Inhibition.
This compound may be inhibiting the enzyme through non-specific mechanisms such as aggregation or covalent modification.
Troubleshooting Steps:
-
Vary enzyme and substrate concentrations: Perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). Non-specific inhibitors often show inconsistent kinetic behavior.
-
Include a non-ionic detergent: Adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 to the assay buffer can help to disrupt compound aggregates.
-
Pre-incubation studies: Incubate the enzyme with this compound for varying periods before adding the substrate. Time-dependent inhibition may suggest covalent modification of the enzyme.
Quantitative Data Summary: α-Glucosidase Inhibition
| Compound | IC50 (µM) | Assay Conditions | Reference |
| This compound | 323.46 | in vitro α-glucosidase assay | [1] |
| Acarbose (Positive Control) | Varies by assay | Standard α-glucosidase inhibitor | General Knowledge |
Experimental Protocol: α-Glucosidase Inhibition Assay
This is a general protocol that can be adapted for this compound.
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Reagents:
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α-Glucosidase from Saccharomyces cerevisiae
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p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
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Phosphate buffer (e.g., 100 mM, pH 6.8)
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This compound stock solution (dissolved in DMSO)
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Acarbose (positive control)
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Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction
-
-
Procedure:
-
Prepare serial dilutions of this compound and acarbose in phosphate buffer. The final DMSO concentration should be kept low (e.g., <1%) and be consistent across all wells.
-
In a 96-well plate, add 50 µL of the α-glucosidase solution to each well.
-
Add 50 µL of the test compound or control solution to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance of the p-nitrophenol produced at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Workflow for Troubleshooting α-Glucosidase Assays
Troubleshooting workflow for α-glucosidase assays.
Aryl Hydrocarbon Receptor (AhR) Assays
Issue: False-positive or false-negative results in AhR reporter gene assays.
Potential Cause 1: Interference with Luciferase Reporter.
This compound's absorbance or fluorescence properties might interfere with the light detection from the luciferase reporter.
Troubleshooting Steps:
-
Perform a cell-free luciferase assay: Add this compound to a solution containing purified luciferase and its substrate. A decrease in the luminescent signal indicates quenching, while an increase suggests the compound itself is luminescent.
-
Use a different reporter system: If interference is confirmed, consider using a reporter with a different detection mechanism, such as a fluorescent protein (e.g., GFP) or a secreted alkaline phosphatase (SEAP) reporter.
-
Measure absorbance spectrum of the compound: The absorbance maxima (λmax) of this compound are 216, 279, and 353 nm. If your luciferase emission wavelength is close to these values, absorbance interference is more likely.
Potential Cause 2: Cytotoxicity.
At higher concentrations, this compound might be toxic to the cells, leading to a decrease in the reporter signal that can be misinterpreted as AhR antagonism.
Troubleshooting Steps:
-
Perform a cell viability assay: Use a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the cytotoxic concentration range of this compound in your reporter cell line.
-
Test a range of concentrations: Ensure that the concentrations of this compound used in the AhR assay are non-toxic.
Potential Cause 3: Non-specific activation or inhibition of transcription/translation.
This compound might affect the reporter gene expression through mechanisms other than direct AhR modulation.
Troubleshooting Steps:
-
Use a control reporter vector: Transfect cells with a control vector that expresses the reporter gene under a constitutive promoter (e.g., CMV or SV40). A change in the reporter signal in the presence of this compound suggests a non-specific effect on gene expression.
-
Measure endogenous AhR target gene expression: Use quantitative PCR (qPCR) to measure the mRNA levels of known AhR target genes (e.g., CYP1A1). This will confirm whether the observed effect on the reporter gene is mirrored at the level of endogenous gene regulation.
Experimental Protocol: AhR Reporter Gene Assay
This is a general protocol for a luciferase-based AhR reporter assay.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2, H1L6.1c2) in the appropriate medium.
-
Co-transfect the cells with an AhR-responsive luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD or β-naphthoflavone).
-
To test for antagonistic activity, co-treat the cells with a known AhR agonist and this compound.
-
-
Luciferase Assay:
-
After a suitable incubation period (e.g., 24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Signaling Pathway: AhR Activation
Simplified AhR signaling pathway.
Antioxidant and ROS Scavenging Assays
Issue: Overestimation of antioxidant capacity.
Potential Cause: Direct Reaction with Assay Reagents.
Phenolic compounds can directly react with the reagents used in common antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and the Folin-Ciocalteu reagent, leading to a signal that is not necessarily indicative of biological antioxidant activity.
Troubleshooting Steps:
-
Use multiple antioxidant assays: Employ a battery of assays that measure different aspects of antioxidant activity (e.g., radical scavenging, metal chelation, reducing power). Consistent results across different assays provide more confidence in the findings.
-
Consider cell-based antioxidant assays: These assays measure the ability of a compound to protect cells from oxidative stress, which is a more physiologically relevant measure of antioxidant activity.
-
Be cautious with the interpretation of Folin-Ciocalteu results: This assay measures total reducing capacity and is not specific for phenolic compounds. Other reducing agents can also contribute to the signal.
Quantitative Data Summary: Antioxidant Activity
| Assay | This compound Activity | Notes |
| DPPH Radical Scavenging | Good antioxidant activity | As a phenolic compound, it is expected to scavenge DPPH radicals. |
| ROS Scavenging | Significant ROS scavenging activity in C2C12 myotubes | Demonstrates antioxidant activity in a cellular context. |
This technical support center provides a starting point for troubleshooting potential assay interferences with this compound. As with any experimental work, careful design of control experiments is essential for obtaining reliable and interpretable results.
References
identifying and minimizing Brevifolincarboxylic acid off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brevifolincarboxylic acid. The information provided aims to help identify and minimize potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary biological activities?
A1: this compound is a phenolic compound, classified as an isocoumarin, that has been isolated from various plants, including Duchesnea chrysantha and Polygonum capitatum.[1][2] Its primary reported biological activities include:
-
α-glucosidase inhibition: It has been shown to inhibit α-glucosidase with an IC50 value of 323.46 μM.[1][2]
-
Aryl hydrocarbon receptor (AhR) inhibition: It has an inhibitory effect on the aryl hydrocarbon receptor.[1]
-
Antioxidant activity: It acts as a reactive oxygen species (ROS) scavenger.
-
Anticancer activity: It has demonstrated cytotoxic effects against human lung and gastric cancer cell lines.
-
Anti-inflammatory activity: It can reduce lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.
Q2: What are the potential off-target effects of this compound I should be aware of?
A2: While a comprehensive off-target profile for this compound is not extensively documented, its chemical class as a phenolic compound and isocoumarin suggests potential for off-target interactions. Researchers should be mindful of the following possibilities:
-
Promiscuous Binding: Phenolic compounds are known to sometimes act as promiscuous inhibitors, meaning they can interact with multiple, unrelated proteins. This can be due to non-specific binding mechanisms.
-
Kinase Inhibition: Some isocoumarin derivatives have been reported to exhibit inhibitory activity against various kinases.
-
Estrogen Receptor Modulation: Certain phenolic compounds have been shown to interact with estrogen receptors, potentially leading to unintended endocrine-disrupting effects.
-
Generation of Reactive Oxygen Species (ROS): While this compound is reported to be an ROS scavenger, some isocoumarins under certain conditions can induce ROS generation, leading to cytotoxicity.
Q3: I am not observing the expected biological effect of this compound in my cell-based assay. What could be the issue?
A3: Several factors could contribute to a lack of expected activity:
-
Compound Solubility and Stability: this compound is soluble in DMSO. Ensure that your stock solution is fully dissolved and that the final concentration of DMSO in your cell culture media is non-toxic (typically <0.5%). The compound's stability in your specific assay medium and conditions should also be considered.
-
Cell Line Specificity: The expression level of the target protein (e.g., α-glucosidase, AhR) can vary significantly between different cell lines. Confirm that your chosen cell line is appropriate for the intended target.
-
Incorrect Concentration Range: The effective concentration can be highly dependent on the cell type and assay conditions. Perform a dose-response experiment over a wide range of concentrations to determine the optimal working concentration.
-
Off-Target Effects Masking On-Target Activity: An off-target effect could be counteracting the desired on-target effect. Consider using orthogonal assays to confirm target engagement.
Q4: I am observing unexpected cytotoxicity in my experiments with this compound. What are the possible causes?
A4: Unexpected cytotoxicity can arise from several factors:
-
High Compound Concentration: High concentrations of any small molecule can lead to non-specific toxicity. It is crucial to determine the IC50 for your on-target effect and work at concentrations around that value.
-
Off-Target Toxicity: The compound may be interacting with an unintended target that is essential for cell survival.
-
Induction of Oxidative Stress: As mentioned, some related compounds can induce ROS. Measure intracellular ROS levels to determine if this is the cause of the observed toxicity.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your specific cell line.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect your media for any signs of precipitation after adding this compound. If precipitation occurs, consider optimizing the final solvent concentration or using a different solubilization method. |
| Cell Culture Variability | Ensure consistent cell seeding density, passage number, and growth conditions across experiments. High cell density can sometimes affect the apparent potency of a compound. |
| Assay Conditions | Standardize all incubation times, temperatures, and reagent concentrations. Minor variations can lead to significant differences in results. |
Issue 2: Observed phenotype does not match the known function of the intended target.
| Possible Cause | Troubleshooting Steps |
| Dominant Off-Target Effect | 1. Use a structurally unrelated inhibitor: If a different inhibitor for the same target reproduces the phenotype, it is more likely an on-target effect. 2. Rescue experiment: If possible, overexpress the intended target in your cells. If the phenotype is not rescued, it suggests the involvement of other targets. 3. Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of the compound to the intended target in a cellular context. |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Target/Activity | IC50 Value | Cell Line/System |
| α-glucosidase | 323.46 μM | Saccharomyces cerevisiae |
| PC-14 Lung Cancer Cell Proliferation | 3.95 µg/mL | PC-14 cells |
| Antioxidant Activity (DPPH assay) | 18.0 μM | Cell-free |
Experimental Protocols
α-Glucosidase Inhibition Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of varying concentrations of this compound, and 25 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer).
-
Include a positive control (acarbose) and a negative control (buffer with DMSO).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of pNPG solution (5 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cellular Reactive Oxygen Species (ROS) Detection Assay
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.
Materials:
-
Adherent cells of interest
-
This compound
-
DCFH-DA
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control (DMSO).
-
After treatment, remove the medium and wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
Cytotoxicity Assay (MTT Assay)
This protocol assesses cell viability based on mitochondrial activity.
Materials:
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of this compound for 24-72 hours. Include a vehicle control.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway and potential inhibition by this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting decision tree for common experimental issues.
References
troubleshooting inconsistent results in Brevifolincarboxylic acid experiments
Welcome to the technical support center for Brevifolincarboxylic acid experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a phenolic compound, classified as an isocoumarin, that has been isolated from various plants, including Duchesnea chrysantha and Polygonum capitatum.[1][2] Its primary reported biological activities include:
-
α-Glucosidase Inhibition: It has been shown to inhibit the α-glucosidase enzyme, suggesting potential applications in diabetes research.[1][2]
-
Aryl Hydrocarbon Receptor (AhR) Inhibition: this compound can inhibit the activity of the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in cellular responses to environmental toxins.[1]
-
Anticancer and Anti-inflammatory Activities: Studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines and reduce nitric oxide production in macrophages, indicating potential anticancer and anti-inflammatory properties.
Q2: What are the basic physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₁₃H₈O₈ | |
| Molecular Weight | 292.2 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO. Slightly soluble in water. Also soluble in chloroform, dichloromethane, ethyl acetate, and acetone. | |
| Storage | Store at -20°C for long-term stability (≥ 4 years). | |
| Purity | Commercially available with purity ≥95% or ≥98.0% (HPLC). |
Q3: What are the known signaling pathways affected by this compound?
This compound has been reported to modulate the AMPK/NF-κB signaling pathway . Activation of AMPK can lead to the inhibition of NF-κB signaling, which plays a crucial role in inflammatory responses. Additionally, its interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway is a key area of investigation.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during experiments with this compound, categorized by experimental type.
Inconsistent Results in Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
Problem: High variability in IC₅₀ values or inconsistent dose-response curves across replicate experiments.
| Potential Cause | Troubleshooting Steps |
| Compound Purity and Stability: this compound, like many phenolic compounds, can be susceptible to degradation. | - Verify Purity: Use a high-purity standard (≥98%) and verify by HPLC before use. - Fresh Stock Solutions: Prepare fresh stock solutions in DMSO for each experiment. Avoid repeated freeze-thaw cycles. - Storage: Store stock solutions at -20°C or -80°C in small aliquots. - Light Sensitivity: Protect solutions from light, as phenolic compounds can be light-sensitive. |
| Solubility Issues in Culture Media: Precipitation of the compound in the aqueous culture medium can lead to inaccurate concentrations. | - Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced cytotoxicity. - Visual Inspection: Before adding to cells, visually inspect the diluted compound in the medium for any signs of precipitation. - Sonication: Briefly sonicate the stock solution before dilution to ensure it is fully dissolved. |
| Cell-Based Factors: Cell density, passage number, and metabolic state can significantly impact assay results. | - Consistent Cell Seeding: Use a consistent cell number per well and ensure even cell distribution. Allow cells to adhere and stabilize before adding the compound. - Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time. - Metabolic Activity: Be aware that the MTT assay measures metabolic activity, which may not always directly correlate with cell viability. Consider using a complementary assay that measures membrane integrity (e.g., LDH assay) or apoptosis (e.g., caspase activity assay). |
| Assay Protocol Variability: Inconsistent incubation times or reagent handling can introduce errors. | - Incubation Time: Optimize and standardize the incubation time with this compound and with the MTT reagent. - Reagent Handling: Ensure complete solubilization of the formazan crystals by gentle mixing and protect the plate from light during incubation. - Background Correction: Always include appropriate controls, such as vehicle-treated cells and medium-only wells, for accurate background subtraction. |
Inconsistent Results in α-Glucosidase Inhibition Assays
Problem: Fluctuating IC₅₀ values or poor reproducibility of inhibition percentages.
| Potential Cause | Troubleshooting Steps |
| Enzyme Activity and Stability: The activity of the α-glucosidase enzyme can vary between batches and decrease with improper storage. | - Enzyme Source and Purity: Use a consistent source and batch of the enzyme. - Enzyme Concentration: Optimize the enzyme concentration to ensure the reaction rate is linear over the assay period. - Storage: Store the enzyme according to the manufacturer's instructions, typically at -20°C in aliquots. Avoid repeated freeze-thaw cycles. |
| Substrate Concentration: The concentration of the substrate (e.g., pNPG) can influence the apparent inhibitory activity. | - Substrate Concentration: Use a substrate concentration at or below the Michaelis-Menten constant (Km) to accurately identify competitive inhibitors. - Fresh Substrate: Prepare fresh substrate solution for each assay, as it can hydrolyze over time. |
| Assay Conditions: pH, temperature, and incubation time are critical parameters for enzymatic assays. | - pH Control: Maintain a constant and optimal pH for the enzyme using a suitable buffer. The color development of the p-nitrophenol product is pH-dependent. - Temperature Control: Ensure a consistent and optimal temperature throughout the incubation period. - Incubation Time: Standardize the incubation time to be within the linear range of the enzymatic reaction. |
| Compound Interference: The color of this compound or its interaction with assay components can interfere with absorbance readings. | - Compound Color: Run appropriate controls with the compound alone (without the enzyme) to subtract any background absorbance. - Precipitation: Visually inspect for any precipitation of the compound in the assay buffer. |
Inconsistent Results in Aryl Hydrocarbon Receptor (AhR) Reporter Assays
Problem: Variable reporter gene expression (e.g., luciferase) or inconsistent agonist/antagonist effects.
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability: Different cell lines can have varying levels of AhR and cofactors, leading to different responses. | - Cell Line Choice: The species of the cell line used can significantly affect the detection of AhR agonistic activity. Human cell lines are recommended for studying human-relevant effects. - Stable vs. Transient Transfection: While both can be used, stable cell lines generally offer more consistent results. - Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the assay. |
| Ligand Concentration and Stability: Inaccurate concentrations or degradation of this compound can lead to erroneous results. | - Accurate Dilutions: Perform careful serial dilutions of the compound. - Stability in Media: Prepare fresh dilutions in the assay medium for each experiment. |
| Assay Protocol and Conditions: Variations in incubation time, cell density, and reagent quality can introduce variability. | - Incubation Time: Optimize the incubation time to achieve maximal reporter gene expression without causing cytotoxicity. - Cell Density: Seed cells at a consistent density to ensure reproducible results. - Luciferase Reagents: Use high-quality luciferase assay reagents and ensure they are properly stored and handled. |
| "Edge Effects" in Plate-Based Assays: Wells on the edge of the plate can experience more evaporation, leading to altered concentrations and cell stress. | - Humidified Incubator: Maintain a high-humidity environment (≥70%) in the incubator. - Plate Sealing: Use plate sealers to minimize evaporation during long incubation periods. - Plate Layout: Avoid using the outer wells for experimental samples; instead, fill them with sterile medium or PBS. |
Quantitative Data Summary
The following tables summarize reported IC₅₀ values for this compound in various assays. Note the variability in values, which can be attributed to different experimental conditions, cell lines, and assay protocols.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| PC-14 | Lung Cancer | 3.95 | ~13.5 | |
| MKN45 | Gastric Adenocarcinoma | >50 (after 4 days) | >171 |
Table 2: α-Glucosidase Inhibition by this compound
| Enzyme Source | IC₅₀ (µM) | Reference |
| Not Specified | 323.46 |
Table 3: Antioxidant and Antibacterial Activity of this compound
| Assay | Activity | Reference |
| DPPH Radical Scavenging | IC₅₀ = 18.0 µM | |
| Antibacterial (Salmonella enteritidis, typhimurium, abony) | Moderate Activity |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from a DMSO stock solution in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
-
Data Analysis:
-
Subtract the absorbance of the medium-only blank from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway Diagrams
Caption: AMPK/NF-κB signaling pathway modulation.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for inconsistent results.
References
Brevifolincarboxylic acid degradation and storage conditions
Welcome to the technical support center for Brevifolincarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: Solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, it is reported to be stable for at least four years.[1]
Q2: What is the recommended way to store solutions of this compound?
A2: For short-term storage (days to weeks), solutions can be stored at 0-4°C. For long-term storage (months to years), it is recommended to prepare aliquots in a suitable solvent, such as DMSO, and store them at -20°C.[2] This practice helps to avoid repeated freeze-thaw cycles which can accelerate degradation.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is also reported to be soluble in other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone.[2] It is slightly soluble in water.
Q4: I see a change in the color of my this compound solution. What could be the cause?
A4: A color change in your solution may indicate degradation, particularly oxidation. Phenolic compounds like this compound are susceptible to oxidation, which can be accelerated by exposure to air, light, or high pH. It is advisable to use freshly prepared solutions for your experiments whenever possible.
Q5: Can I use a stock solution of this compound that has been stored for several weeks at -20°C?
A5: While storing aliquots at -20°C is the recommended practice, the stability of the solution can depend on the solvent and the concentration. It is generally advised to use stock solutions stored at -20°C for up to two weeks. For critical experiments, it is best to use a freshly prepared solution or to qualify the stored solution by analytical methods like HPLC to ensure its integrity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Protect solutions from light and store at -20°C. |
| Loss of compound activity | Hydrolysis or oxidation of the compound in your experimental medium. | Check the pH of your experimental medium. This compound contains ester (lactone) and carboxylic acid groups that can be susceptible to pH-dependent hydrolysis. Phenolic groups are prone to oxidation, especially at neutral to basic pH. Consider degassing your buffers or adding antioxidants if compatible with your assay. |
| Appearance of new peaks in HPLC analysis | The presence of degradation products. | Perform a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method. This will help in tracking the purity of your compound over time and under different experimental conditions. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is compatible with your aqueous buffer and does not cause precipitation. You may need to optimize the solvent concentration or use a co-solvent. |
Storage Conditions Summary
| Format | Storage Temperature | Duration | Notes |
| Solid | -20°C | ≥ 4 years | Keep in a tightly sealed container, protected from light and moisture. |
| Solution in DMSO | -20°C | Up to 2 weeks | Prepare single-use aliquots to avoid freeze-thaw cycles. Protect from light. |
| Short-term Solution | 0 - 4°C | Days to weeks | For working solutions. Use as soon as possible. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an appropriate solvent.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Dispense the stock solution into single-use aliquots in sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: General Forced Degradation Study
-
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV-Vis or Mass Spectrometry (MS) detector
-
C18 HPLC column
-
-
Procedure:
-
Acid Hydrolysis: Mix an equal volume of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Mix an equal volume of the stock solution with 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix an equal volume of the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a sample of the stock solution to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analysis: Analyze all stressed samples and a control sample (untreated stock solution) by HPLC-UV/MS. Compare the chromatograms to identify new peaks corresponding to degradation products and to quantify the loss of the parent compound.
-
Visualizations
Caption: Recommended storage and handling workflow for this compound.
References
Technical Support Center: Brevifolincarboxylic Acid Administration in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers administering Brevifolincarboxylic acid in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for in vivo administration of this compound?
A1: this compound has low solubility in water.[1] Therefore, a co-solvent system is typically required for in vivo administration. Two commonly recommended solvent formulations are:
-
Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Protocol 2: A solution of 10% DMSO in 90% (20% SBE-β-CD in Saline).[2]
Q2: What is the maximum achievable concentration of this compound in these solvent systems?
A2: Both recommended protocols can achieve a concentration of at least 0.83 mg/mL.[2]
Q3: How should I prepare the dosing solution?
A3: It is recommended to first prepare a stock solution of this compound in DMSO. Subsequently, the co-solvents should be added sequentially as described in the detailed experimental protocols below. For in vivo experiments, it is best practice to prepare the working solution fresh on the day of use.
Q4: Are there any concerns about the toxicity of the solvents?
A4: While widely used, some components of co-solvent systems can have toxic effects, especially with long-term administration. High doses of PEG have been associated with toxicities, and DMSO can also be toxic, so its concentration should be minimized where possible. For sensitive animal models, such as immunodeficient mice, reducing the percentage of DMSO is advisable.
Q5: Can I use a simple aqueous vehicle like water, PBS, or saline?
A5: Given that this compound is only slightly soluble in water, using a simple aqueous vehicle is not recommended as it will likely not be possible to achieve the desired concentration for dosing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation during preparation | The compound is not fully dissolved in the initial solvent before adding co-solvents. | Ensure the this compound is completely dissolved in DMSO to form a clear stock solution before adding other components. Gentle heating or sonication can aid dissolution. |
| Precipitation after adding aqueous components | The compound is coming out of solution as the polarity of the solvent system increases. | Follow the recommended protocols precisely, adding the co-solvents in the specified order and mixing thoroughly at each step. Ensure the final concentration does not exceed the known solubility limits. |
| Animal shows signs of distress after administration | The solvent vehicle may be causing toxicity or irritation. | Consider reducing the concentration of DMSO in the formulation. Alternatively, explore the SBE-β-CD formulation, which may be better tolerated. Always include a vehicle-only control group in your experiment to differentiate between compound and vehicle effects. |
| Inconsistent experimental results | The dosing solution may not be homogenous, leading to inaccurate dosing. | Ensure the final solution is clear and uniform before administration. If a suspension is used, ensure it is well-mixed before drawing each dose. Prepare fresh solutions for each experiment to avoid degradation or precipitation over time. |
Quantitative Data Summary
Table 1: Solvent Formulations for this compound Administration
| Formulation | Component 1 | Component 2 | Component 3 | Component 4 | Solubility |
| Protocol 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 0.83 mg/mL |
| Protocol 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 0.83 mg/mL |
Experimental Protocols
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
Objective: To prepare a 1 mg/mL solution of this compound.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO at 10 mg/mL.
-
To prepare 1 mL of the final dosing solution, take 100 µL of the 10 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of Saline to bring the final volume to 1 mL and mix thoroughly.
Protocol 2: DMSO/SBE-β-CD Formulation
Objective: To prepare a 1 mg/mL solution of this compound.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in Saline.
-
Prepare a stock solution of this compound in DMSO at 10 mg/mL.
-
To prepare 1 mL of the final dosing solution, take 100 µL of the 10 mg/mL DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in Saline solution and mix thoroughly until the solution is clear.
Visualizations
Caption: Workflow for preparing this compound dosing solutions.
References
Technical Support Center: Managing Brevifolincarboxylic Acid Autofluorescence in Imaging Studies
Welcome to the technical support center for researchers utilizing Brevifolincarboxylic acid in imaging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the intrinsic fluorescence (autofluorescence) of this compound, ensuring the clarity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is autofluorescence a potential issue?
A1: this compound is a phenolic compound isolated from plants like Polygonum capitatum and Duchesnea chrysantha.[1][2] It is known to exhibit biological activities such as inhibiting the aryl hydrocarbon receptor (AhR) and α-glucosidase.[1][2] As a phenolic compound, this compound possesses intrinsic fluorescent properties. Its reported UV absorbance maxima at 216, 279, and 353 nm suggest it can be excited by UV and violet light, potentially leading to autofluorescence in the blue-green region of the visible spectrum.[3] This autofluorescence can interfere with the detection of specific fluorescent signals from probes and labels used in imaging experiments, potentially leading to false positives or obscuring the true signal.
Q2: How can I determine if this compound is causing autofluorescence in my experiment?
A2: The best approach is to include an unstained control sample in your experimental setup. This control should be treated with this compound but without any fluorescent labels (e.g., fluorescently tagged antibodies or dyes). By imaging this sample using the same settings as your fully stained samples, you can directly visualize the intensity and spectral properties of the autofluorescence originating from the compound and the biological specimen itself.
Q3: What are the general strategies to minimize autofluorescence in imaging studies?
A3: There are several strategies that can be employed at different stages of your experiment to reduce unwanted background fluorescence. These can be broadly categorized as:
-
Sample Preparation and Handling: Optimizing fixation methods and minimizing exposure to heat and light.
-
Chemical Treatments: Using quenching agents to reduce autofluorescence.
-
Imaging and Data Acquisition: Selecting appropriate fluorophores and using specialized microscopy techniques.
-
Post-Acquisition Image Processing: Computationally subtracting the autofluorescence signal.
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues you might encounter.
Issue 1: High background fluorescence in the blue and green channels when imaging cells treated with this compound.
Possible Cause: Autofluorescence from this compound and/or endogenous cellular fluorophores. Many cellular components, such as NADH and flavins, naturally fluoresce in the blue-green spectrum. The phenolic structure of this compound also contributes to fluorescence in this range.
Solutions:
| Solution Category | Specific Method | Description | Considerations |
| Fluorophore Selection | Use Far-Red or Near-Infrared (NIR) Dyes | Shift your detection to longer wavelengths where autofluorescence is significantly lower. Choose fluorophores with emission maxima above 600 nm. | Requires appropriate filters and detectors on your microscope. |
| Sample Preparation | Optimize Fixation | Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence. Try reducing the fixation time or using a non-aldehyde fixative like ice-cold methanol or ethanol. | The choice of fixative must be compatible with your target antigen and antibodies. |
| Perfusion | For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, which are a source of autofluorescence. | Not always feasible for all sample types, such as post-mortem tissues. | |
| Chemical Quenching | Sodium Borohydride (NaBH4) Treatment | Can be used to reduce aldehyde-induced autofluorescence. | Effects can be variable and it should be used with caution. |
| Sudan Black B | A lipophilic dye that can quench autofluorescence from lipofuscin. | Can introduce its own background if not washed properly. | |
| Image Acquisition | Spectral Unmixing | This technique uses the spectral signature of the autofluorescence to computationally remove it from the final image. | Requires a spectral detector on your confocal microscope and appropriate software. |
| Photobleaching | Intentionally expose the sample to high-intensity light before adding your fluorescent labels to "burn out" the autofluorescence. | Care must be taken not to damage the sample or affect the target epitopes. |
Issue 2: The signal from my fluorescent probe is weak and difficult to distinguish from the background.
Possible Cause: The emission spectrum of your chosen fluorophore overlaps with the autofluorescence spectrum of this compound and the sample.
Solutions:
| Solution Category | Specific Method | Description | Considerations |
| Fluorophore Selection | Choose Brighter Fluorophores | Use photostable and bright fluorophores (e.g., Alexa Fluor dyes, PE, APC) to increase the signal-to-noise ratio. | Cost and availability of conjugates for your specific target. |
| Use Dyes with Narrow Emission Spectra | Fluorophores with narrow emission peaks are easier to separate from the broad spectrum of autofluorescence. | Requires careful selection of filter sets to match the dye's profile. | |
| Image Acquisition | Optimize Imaging Parameters | Adjust detector gain/exposure time and use appropriate filters to maximize the collection of your specific signal while minimizing background. | Increasing gain can also amplify background noise. |
| Signal Amplification | Employ signal amplification techniques, such as tyramide signal amplification (TSA), if compatible with your experimental design. | Can increase background if not properly optimized. | |
| Image Processing | Background Subtraction | Use image analysis software to subtract the background fluorescence measured from a control (unstained) region of the sample. | Simple background subtraction may not be accurate if the autofluorescence is not uniform across the sample. |
Experimental Protocols
Protocol 1: Spectral Imaging and Linear Unmixing to Remove Autofluorescence
This protocol allows for the computational removal of autofluorescence by treating it as a distinct fluorescent component.
Materials:
-
Confocal microscope equipped with a spectral detector.
-
Imaging software with linear unmixing capabilities.
-
Your experimental samples (e.g., cells treated with this compound and labeled with a fluorescent probe).
-
Control samples:
-
Unstained cells/tissue.
-
Unstained cells/tissue treated with this compound.
-
Stained cells/tissue without this compound treatment.
-
Methodology:
-
Acquire Reference Spectra:
-
Image the "this compound only" control sample to acquire the spectral emission profile of its autofluorescence.
-
Image the "unstained cells/tissue" control to capture the endogenous autofluorescence spectrum.
-
Image the "stained cells/tissue without this compound" control to obtain the pure spectrum of your fluorescent label.
-
-
Image Your Experimental Sample:
-
Using the same imaging settings, acquire a spectral image (lambda stack) of your fully treated and stained experimental sample.
-
-
Perform Linear Unmixing:
-
In your imaging software, open the linear unmixing tool.
-
Load the acquired reference spectra (autofluorescence from the compound, endogenous autofluorescence, and your fluorophore).
-
Apply the unmixing algorithm to your experimental image. The software will calculate the contribution of each reference spectrum to every pixel in your image and generate separate images for each component.
-
-
Analyze the Unmixed Image:
-
The resulting image for your fluorophore of interest should have the autofluorescence signal significantly reduced or eliminated.
-
Protocol 2: Pre-Staining Photobleaching
This protocol aims to reduce autofluorescence by exposing the sample to intense light before the application of fluorescent labels.
Materials:
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp) or a bright LED light source.
-
Your fixed and permeabilized samples (before antibody/dye incubation).
Methodology:
-
Sample Preparation: Prepare your samples (cells on a coverslip or tissue section) up to the step just before incubation with your primary antibody or fluorescent dye.
-
Photobleaching:
-
Place the sample on the microscope stage.
-
Expose the sample to high-intensity light from your light source for a period ranging from 30 minutes to several hours. The optimal time will need to be determined empirically.
-
It is advisable to use a filter cube that allows for broad-spectrum excitation to bleach a wide range of autofluorescent species.
-
-
Staining:
-
After photobleaching, proceed with your standard immunofluorescence or fluorescent staining protocol.
-
-
Imaging:
-
Image the sample as usual. You should observe a significant reduction in background autofluorescence compared to a non-bleached control.
-
Visualizations
Caption: Workflow for spectral unmixing to correct for autofluorescence.
Caption: Inhibitory action of this compound on the AhR pathway.
References
Validation & Comparative
A Comparative Analysis of Brevifolincarboxylic Acid and Ellagic Acid in Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
In the realm of natural product research, the identification and characterization of potent antioxidants are of paramount importance for the development of new therapeutic agents and nutraceuticals. Among the myriad of phenolic compounds, brevifolincarboxylic acid and ellagic acid have garnered attention for their potential health benefits, including their antioxidant properties. This guide provides an objective comparison of the antioxidant performance of these two compounds, supported by available experimental data, detailed methodologies for key antioxidant assays, and visual representations of experimental workflows.
Data Presentation: Quantitative Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of this compound and ellagic acid from various in vitro assays. It is important to note that direct comparative studies across a wide range of assays are limited in the current scientific literature. The data presented here is collated from different sources, and variations in experimental conditions can influence the results. Therefore, this table should be interpreted as a comparative overview rather than a direct head-to-head comparison under identical conditions.
| Antioxidant Assay | This compound | Ellagic Acid | Reference Compound |
| DPPH Radical Scavenging Activity (IC50) | 18.0 µM[1] | 6.6 µM - 17 ± 4 µM | Gallic Acid: 13.5 µM[1] |
| ABTS Radical Scavenging Activity | Data not available | Data available, but not directly comparable | - |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available | Data available, but not directly comparable | - |
| Oxygen Radical Absorbance Capacity (ORAC) | Data not available | Data available, but not directly comparable | - |
| Cellular Antioxidant Activity (CAA) | Reported to have ROS scavenging activity in C2C12 myotubes[2] | Reported to increase the activity of antioxidant enzymes (SOD, CAT, GPX) in V79-4 cells | - |
Experimental Protocols
To aid in the interpretation of the presented data and to facilitate further research, detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Dissolve the test compounds (this compound, ellagic acid) and a reference standard (e.g., ascorbic acid, trolox, or gallic acid) in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution to a defined volume of the DPPH solution.
-
Include a control well containing the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent like potassium persulfate. The stock solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS) to a specific absorbance at a particular wavelength (e.g., 0.70 at 734 nm).
-
Sample Preparation: Prepare a series of concentrations of the test compounds and a reference standard in a suitable solvent.
-
Assay Procedure:
-
Add a small volume of the test compound solution to a larger volume of the diluted ABTS•+ solution.
-
Include a control with the solvent and the ABTS•+ solution.
-
Incubate at room temperature for a defined time.
-
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 734 nm).
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity similar to the DPPH assay.
-
TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution in HCl, and FeCl₃·6H₂O solution.
-
Sample Preparation: Prepare solutions of the test compounds and a reference standard (e.g., FeSO₄·7H₂O or Trolox).
-
Assay Procedure:
-
Add a small volume of the sample solution to a larger volume of the pre-warmed FRAP reagent.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set time.
-
-
Measurement: Measure the absorbance of the blue-colored solution at a specific wavelength (e.g., 593 nm).
-
Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Protocol:
-
Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a reference standard (Trolox).
-
Sample Preparation: Prepare solutions of the test compounds.
-
Assay Procedure:
-
In a black 96-well microplate, mix the fluorescent probe with the test compound or Trolox standard.
-
Initiate the reaction by adding the AAPH solution.
-
-
Measurement: Monitor the decay of fluorescence over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths.
-
Calculation: The antioxidant capacity is calculated based on the net area under the fluorescence decay curve and is typically expressed as Trolox equivalents.
Mandatory Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
Unveiling the Anticancer Potential of Brevifolincarboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Brevifolincarboxylic acid, a natural phenolic compound, has emerged as a promising candidate in anticancer research. This guide provides a comprehensive comparison of its efficacy against various cancer cell lines, delves into its potential mechanisms of action, and presents detailed experimental protocols for validation.
Comparative Efficacy: this compound vs. Standard Chemotherapeutics
To contextualize the anticancer potential of this compound, its inhibitory concentration (IC50) is compared with established chemotherapeutic agents across a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Cell Line | Cancer Type | This compound IC50 (µg/mL) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (nM) | Cisplatin IC50 (µM) |
| PC-14 | Lung Adenocarcinoma | 3.95[1] | - | - | - |
| A549 | Lung Cancer | - | > 20[2] | 0.03 (as BCS) | - |
| MCF-7 | Breast Cancer | - | 2.5[2] | - | - |
| HepG2 | Liver Cancer | - | 12.2[2] | - | - |
| HeLa | Cervical Cancer | - | 2.9[2] | - | - |
| PC-3 | Prostate Cancer | - | 2.64 | - | - |
Note: Data for this compound across a wider range of cell lines is still emerging. The presented data for standard chemotherapeutics is for comparative purposes and may vary based on experimental conditions. The IC50 value for Paclitaxel in A549 cells is for a related stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS).
Unraveling the Mechanism of Action: A Focus on Apoptosis and Cell Cycle Arrest
Current research suggests that the anticancer effects of compounds structurally related to this compound, such as Brevifoliol ester, are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.
A study on a Brevifoliol ester analogue demonstrated its ability to induce apoptosis in PC-3 prostate cancer cells by activating caspase-3, a key executioner enzyme in the apoptotic cascade. Furthermore, the analogue was shown to cause cell cycle arrest in the S and G2/M phases, thereby preventing cancer cell proliferation. While direct evidence for this compound is still under investigation, these findings provide a strong rationale for exploring similar mechanisms.
The proposed mechanism involves the activation of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and leads to the release of cytochrome c from the mitochondria and subsequent caspase activation.
Visualizing the Pathways
To illustrate the potential mechanisms of action, the following diagrams depict a generalized experimental workflow for assessing anticancer effects and a putative signaling pathway for apoptosis induction.
Figure 1: A generalized workflow for evaluating the anticancer effects of this compound.
Figure 2: A putative signaling cascade for this compound-induced apoptosis.
Detailed Experimental Protocols
For researchers seeking to validate or expand upon these findings, the following are detailed protocols for the key experimental assays.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µg/mL) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the expression levels of key signaling proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax, Cyclin B1, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Future Directions
The preliminary evidence for the anticancer effects of this compound is compelling. Future research should focus on:
-
Broadening the Scope: Evaluating the efficacy of this compound across a more extensive panel of cancer cell lines to identify its spectrum of activity.
-
Elucidating the Signaling Pathway: Conducting detailed molecular studies to definitively identify the signaling pathways modulated by this compound, including the PI3K/Akt, MAPK, and NF-κB pathways.
-
In Vivo Studies: Progressing to in vivo animal models to assess the therapeutic efficacy and safety of this compound in a physiological context.
This guide serves as a foundational resource for researchers interested in the anticancer properties of this compound. The provided data and protocols offer a framework for further investigation into this promising natural compound.
References
Brevifolincarboxylic Acid: An Early-Stage Candidate in Diabetes Research Lacks In Vivo Evidence Compared to Established Drugs
For researchers and drug development professionals, the quest for novel diabetes therapies is ongoing. Brevifolincarboxylic acid, a naturally occurring phenolic compound, has demonstrated preliminary in vitro activity that suggests potential anti-diabetic effects. However, a comprehensive review of available scientific literature reveals a significant gap in in vivo research, making direct efficacy comparisons with standard-of-care diabetes medications in animal models currently impossible. While drugs like metformin, sitagliptin, and liraglutide have robust preclinical data packages demonstrating their effectiveness in established animal models of diabetes, this compound's evaluation remains in the nascent, laboratory-based stages.
This compound has been shown to inhibit the α-glucosidase enzyme, an action that can slow the absorption of carbohydrates from the gut, and to restore glucose uptake in muscle cells (myotubes) in vitro.[1] These mechanisms are relevant to the management of hyperglycemia. Despite these promising initial findings, no studies to date have reported on the efficacy of this compound in animal models of diabetes. Therefore, crucial data on its effects on blood glucose levels, insulin sensitivity, and other key diabetic parameters in a living organism are not available.
In stark contrast, standard diabetes drugs have been extensively studied in various animal models, providing a solid foundation for their clinical use.
Comparative Efficacy of Standard Diabetes Drugs in Animal Models
To provide a benchmark for the type of data required to evaluate a new anti-diabetic compound, this guide summarizes the performance of three widely used drugs—metformin, sitagliptin, and liraglutide—in established animal models of type 2 diabetes.
Metformin
Metformin is a first-line therapy for type 2 diabetes that primarily acts by reducing hepatic glucose production. In numerous animal models, including diet-induced obese and genetically diabetic mice and rats, metformin has been shown to improve glycemic control and insulin sensitivity.
Sitagliptin
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release. Studies in animal models of type 2 diabetes have demonstrated that sitagliptin effectively lowers blood glucose and HbA1c levels.
Liraglutide
Liraglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist that enhances glucose-dependent insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety. In animal models, liraglutide has demonstrated potent glucose-lowering effects, as well as benefits in weight reduction and preservation of pancreatic beta-cell mass.[2]
Quantitative Data from Animal Studies
The following tables summarize the quantitative effects of metformin, sitagliptin, and liraglutide on key diabetic parameters in various animal models. The absence of data for this compound underscores the preliminary stage of its investigation.
Table 1: Effect of Metformin on Glycemic Control in Animal Models of Type 2 Diabetes
| Animal Model | Treatment Protocol | Change in Fasting Blood Glucose | Change in HbA1c | Reference |
| db/db mice | 300 mg/kg/day for 4 weeks | ↓ 35-45% | ↓ 1.5-2.0% | N/A |
| Zucker Diabetic Fatty (ZDF) rats | 200 mg/kg/day for 8 weeks | ↓ 30-40% | ↓ 1.2-1.8% | N/A |
| High-fat diet-fed rats | 250 mg/kg/day for 12 weeks | ↓ 25-35% | ↓ 1.0-1.5% | N/A |
Note: Data are representative values compiled from multiple sources. Specific results can vary based on the exact experimental conditions.
Table 2: Effect of Sitagliptin on Glycemic Control in Animal Models of Type 2 Diabetes
| Animal Model | Treatment Protocol | Change in Fasting Blood Glucose | Change in HbA1c | Reference |
| db/db mice | 10 mg/kg/day for 8 weeks | ↓ 20-30% | ↓ 0.8-1.2% | N/A |
| Zucker Diabetic Fatty (ZDF) rats | 10 mg/kg/day for 12 weeks | ↓ 25-35% | ↓ 1.0-1.5% | [3] |
| Diet-induced obese mice | 50 mg/kg/day for 6 weeks | ↓ 15-25% | ↓ 0.5-1.0% | N/A |
Note: Data are representative values compiled from multiple sources. Specific results can vary based on the exact experimental conditions.
Table 3: Effect of Liraglutide on Glycemic Control and Body Weight in Animal Models of Type 2 Diabetes
| Animal Model | Treatment Protocol | Change in Fasting Blood Glucose | Change in HbA1c | Change in Body Weight | Reference |
| db/db mice | 0.2 mg/kg twice daily for 8 weeks | ↓ 40-50% | ↓ 1.5-2.5% | ↓ 10-15% | N/A |
| Zucker Diabetic Fatty (ZDF) rats | 0.3 mg/kg/day for 6 weeks | ↓ 30-40% | ↓ 1.2-2.0% | ↓ 5-10% | [4] |
| Diet-induced obese mice | 0.4 mg/kg/day for 10 weeks | ↓ 25-35% | ↓ 1.0-1.8% | ↓ 15-20% | N/A |
Note: Data are representative values compiled from multiple sources. Specific results can vary based on the exact experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for the studies cited in the tables.
General Animal Model Induction
Type 2 diabetes is often induced in laboratory animals through genetic modification (e.g., db/db mice, ZDF rats) or by providing a high-fat diet to induce obesity and insulin resistance. For example, C57BL/6J mice are commonly fed a diet with 45-60% of calories from fat for 8-16 weeks to induce a pre-diabetic state.
Drug Administration and Monitoring
-
Route of Administration: Metformin and sitagliptin are typically administered orally (gavage), mixed in the diet, or in drinking water. Liraglutide is administered via subcutaneous injection.
-
Dosage and Frequency: Doses are calculated based on the animal's body weight and are administered daily or twice daily.
-
Monitoring: Blood glucose is monitored regularly from tail vein blood samples using a glucometer. HbA1c is measured at the beginning and end of the study from whole blood. Body weight and food intake are also recorded frequently.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental designs can aid in understanding the data.
Caption: Metformin's primary mechanism of action in the liver.
Caption: Sitagliptin's mechanism of action via DPP-4 inhibition.
Caption: Liraglutide's mechanism of action as a GLP-1 receptor agonist.
Caption: A typical experimental workflow for evaluating an anti-diabetic drug in an animal model.
Conclusion
This compound presents an interesting starting point for the development of a new anti-diabetic therapy based on its in vitro profile. However, the current lack of in vivo data makes it impossible to compare its efficacy to that of established drugs like metformin, sitagliptin, and liraglutide. For this compound to advance as a viable candidate, future research must focus on evaluating its efficacy, safety, and pharmacokinetic profile in well-established animal models of diabetes. Such studies are essential to bridge the gap between promising laboratory findings and the potential for a new therapeutic option for individuals with diabetes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo assessment of antidiabetic and antioxidative activity of natural phytochemical isolated from fruit-pulp of Eugenia jambolana in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Use of dicarboxylic acids in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Brevifolincarboxylic Acid Cross-Reactivity in Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing immunoassays for the detection of small molecules, understanding the potential for cross-reactivity is paramount to ensure data accuracy and reliability. This guide provides a comparative analysis of the potential immunoassay cross-reactivity of brevifolincarboxylic acid. Due to the absence of direct experimental data on this compound in published literature, this guide leverages data from structurally similar phenolic compounds to predict its behavior in common immunoassay formats. Detailed experimental protocols are provided to enable researchers to conduct their own cross-reactivity assessments.
Introduction to this compound and Immunoassay Cross-Reactivity
This compound is a phenolic compound and a member of the isocoumarin class, found in various plants.[1] Its structure, characterized by multiple hydroxyl groups, makes it a candidate for cross-reactivity in immunoassays designed to detect other phenolic or structurally related compounds.
Immunoassays rely on the specific binding of an antibody to a target antigen. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended antigen. This can lead to inaccurate quantification and false-positive results, a significant concern in diagnostics and drug development.[2][3] The degree of cross-reactivity is influenced by the structural similarity between the target analyte and the interfering compound, as well as the specific characteristics of the antibody used in the assay.[4]
Predicted Cross-Reactivity of this compound
Structural Analogs and Potential for Cross-Reactivity:
This compound shares structural motifs with other phenolic compounds, such as gallic acid and catechins. Studies have demonstrated that these compounds can exhibit significant cross-reactivity in enzyme-linked immunosorbent assays (ELISAs) developed for other molecules, such as Ochratoxin A, which also possesses a phenolic component.[1] This suggests a high likelihood that this compound would cross-react in immunoassays targeting similar phenolic structures.
The table below summarizes the inferred cross-reactivity potential of this compound based on data from structurally similar compounds. This information is predictive and should be confirmed by experimental validation.
| Compound | Structure | Reported Cross-Reactivity in Immunoassays | Inferred Cross-Reactivity Potential with this compound |
| This compound | 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic acid | No direct data available. | High (in assays for other phenolic compounds) |
| Gallic Acid | 3,4,5-trihydroxybenzoic acid | Shown to cross-react in Ochratoxin A ELISA kits. | High structural similarity of the tri-hydroxyl phenyl group suggests a high potential for cross-reactivity. |
| Catechin | (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | Exhibits cross-reactivity in Ochratoxin A ELISA kits. | Shared phenolic hydroxyl groups indicate a moderate to high potential for cross-reactivity. |
| Ellagic Acid | 2,3,7,8-tetrahydroxy-chromeno[5,4,3-cde]chromene-5,10-dione | Structurally related polyphenol. While direct immunoassay cross-reactivity data is sparse, its complex phenolic structure suggests potential for interaction. | Moderate potential for cross-reactivity due to the presence of multiple hydroxylated aromatic rings. |
Experimental Protocols
To definitively determine the cross-reactivity of this compound in a specific immunoassay, a competitive inhibition ELISA is the most common and effective method.
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps to assess the degree to which this compound can inhibit the binding of the primary antibody to the target antigen coated on a microplate.
Materials:
-
Microtiter plates pre-coated with the target antigen conjugate.
-
Primary antibody specific to the target antigen.
-
This compound standard.
-
Standards of the target antigen and other potential cross-reactants.
-
Enzyme-conjugated secondary antibody.
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS with 1% BSA).
-
Microplate reader.
Procedure:
-
Preparation of Standards: Prepare a series of dilutions for the target antigen (standard curve) and for this compound and other potential cross-reactants.
-
Competitive Reaction:
-
Add a fixed concentration of the primary antibody to wells containing the diluted standards of the target antigen or the test compounds (this compound).
-
Incubate to allow the antibody to bind to the antigen in solution.
-
-
Transfer to Coated Plate: Transfer the antibody-antigen mixtures to the microtiter plate pre-coated with the target antigen conjugate.
-
Incubation: Incubate the plate to allow the unbound primary antibody to bind to the coated antigen.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Addition of Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Plot the absorbance values against the concentration of the target antigen to generate a standard curve.
-
Determine the concentration of the target antigen that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, determine the IC50 value for this compound and other test compounds.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Antigen / IC50 of this compound) x 100
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Specific vs. Cross-Reactive Antibody Binding.
Caption: Competitive ELISA Workflow.
Caption: Inferred Cross-Reactivity Logic.
References
- 1. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hugheylab.org [hugheylab.org]
A Comparative Guide: HPLC vs. Counter-Current Chromatography for Brevifolincarboxylic Acid Purity Assessment
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of High-Performance Liquid Chromatography (HPLC) and Counter-Current Chromatography (CCC) for the purity assessment of brevifolincarboxylic acid, complete with experimental protocols and performance data.
Introduction
This compound, a phenolic compound found in various medicinal plants such as Polygonum capitatum, has garnered significant interest for its potential therapeutic properties. As with any active pharmaceutical ingredient (API), rigorous purity assessment is paramount to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination in the pharmaceutical industry. However, Counter-Current Chromatography (CCC), a liquid-liquid partition chromatography technique, presents a viable alternative, particularly for the purification of natural products. This guide provides an objective comparison of HPLC and CCC for the purity assessment of this compound, supported by experimental data and detailed methodologies.
Quantitative Data Presentation
The following tables summarize the performance of HPLC and CCC in the analysis and purification of this compound and similar phenolic compounds.
Table 1: Purity of this compound Determined by HPLC
| Reference Substance Supplier | Purity Specification (by HPLC) |
| PhytoLab | ≥98.0% |
| ChemFaces | High-purity |
| Sigma-Aldrich | ≥98.0% |
Table 2: Performance Comparison of CCC and Preparative RP-HPLC for the Separation of Natural Products (Steroid Saponins as an Example)
| Feature | Counter-Current Chromatography (CCC) | Preparative Reversed-Phase HPLC (RP-HPLC) |
| Stationary Phase | Liquid | Solid (e.g., C18 silica) |
| Sample Loss | Minimal (no irreversible adsorption) | Possible due to irreversible adsorption on the solid support |
| Sample Loading Capacity | High | Limited |
| Solvent Consumption | Lower | Higher |
| Separation Time | Generally longer | Generally shorter |
| Peak Resolution | Good, dependent on solvent system selection | High |
| Scale-up | Relatively straightforward | Can be complex and costly |
| Flexibility | High (wide choice of solvent systems) | Limited by available column chemistries |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a well-established method for the quantitative analysis of this compound. A typical reversed-phase HPLC (RP-HPLC) method is described below.
Principle: The separation is based on the partitioning of this compound between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The components of the sample are separated based on their relative hydrophobicity, with more polar compounds eluting earlier.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase modification)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and resolution. A gradient elution is often employed, starting with a higher proportion of water and gradually increasing the acetonitrile concentration.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or the initial mobile phase) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the this compound sample to be tested in a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (around 254 nm or 280 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Counter-Current Chromatography (CCC) for Purification and Purity Assessment
CCC is a preparative technique that can yield highly pure compounds and can also be used to assess purity. A high-speed counter-current chromatography (HSCCC) method for the purification of this compound has been reported[1].
Principle: CCC is a liquid-liquid partition chromatography technique where the separation occurs between two immiscible liquid phases. One phase acts as the stationary phase, which is retained in the column by a centrifugal field, while the other phase, the mobile phase, is pumped through it. The separation is based on the differential partitioning of the sample components between the two phases.
Instrumentation:
-
High-Speed Counter-Current Chromatography (HSCCC) instrument.
-
Solvent delivery pump.
-
Fraction collector.
-
UV detector.
Reagents:
-
Ethyl acetate
-
n-Butanol
-
Water
Procedure:
-
Solvent System Preparation: Prepare a biphasic solvent system composed of ethyl acetate, n-butanol, and water. A common approach for phenolic compounds is to test different ratios (e.g., 4:1:5 v/v/v) to achieve an optimal partition coefficient (K) for this compound. The two phases are thoroughly mixed and then allowed to separate. The upper phase is typically used as the stationary phase and the lower phase as the mobile phase.
-
Sample Preparation: Dissolve the crude extract or partially purified sample containing this compound in a small volume of the biphasic solvent system.
-
HSCCC Operation:
-
Filling the Column: Fill the CCC column with the stationary phase (upper phase).
-
Rotation: Rotate the column at a specific speed (e.g., 800-1000 rpm).
-
Mobile Phase Pumping: Pump the mobile phase (lower phase) through the column at a defined flow rate (e.g., 1.5-2.0 mL/min).
-
Sample Injection: Once the hydrodynamic equilibrium is reached, inject the sample.
-
Fraction Collection: Collect the eluent in fractions using a fraction collector.
-
-
Analysis of Fractions: Analyze the collected fractions by HPLC or TLC to identify the fractions containing pure this compound.
-
Purity Assessment: The purity of the isolated this compound can be determined by analytical HPLC.
Mandatory Visualizations
Caption: Experimental workflow for HPLC purity assessment of this compound.
Caption: Experimental workflow for CCC purification and purity assessment of this compound.
Comparison of HPLC and Counter-Current Chromatography
High-Performance Liquid Chromatography (HPLC)
Advantages:
-
High Resolution and Sensitivity: HPLC offers excellent separation efficiency, allowing for the detection and quantification of even minor impurities.
-
Speed and Automation: Modern HPLC systems are highly automated, enabling rapid analysis of multiple samples.
-
Reproducibility: Well-developed HPLC methods provide highly reproducible results, which is crucial for quality control.
-
Established Methodology: HPLC is a widely accepted and validated technique in the pharmaceutical industry for purity testing.
Disadvantages:
-
Irreversible Adsorption: The solid stationary phase can lead to irreversible adsorption of the sample, resulting in sample loss and potential column degradation.
-
Limited Sample Loading: Analytical HPLC columns have a limited sample loading capacity, making it unsuitable for large-scale purification.
-
Solvent Consumption: HPLC can consume significant amounts of high-purity organic solvents, which can be costly and environmentally unfriendly.
-
Column Cost and Lifespan: HPLC columns are expensive and have a finite lifespan, especially when analyzing complex matrices.
Counter-Current Chromatography (CCC)
Advantages:
-
No Solid Support: The absence of a solid stationary phase eliminates the risk of irreversible sample adsorption, leading to high sample recovery.
-
High Sample Loading Capacity: CCC can handle much larger sample loads compared to analytical HPLC, making it ideal for preparative-scale purification.
-
Versatility of Solvent Systems: A wide range of biphasic solvent systems can be employed, offering great flexibility in method development.
-
Cost-Effective: CCC generally uses less expensive solvents, and the absence of disposable columns reduces operational costs.
Disadvantages:
-
Lower Resolution (compared to HPLC): While providing good separation, the peak resolution in CCC is generally lower than that achieved with HPLC.
-
Longer Separation Times: CCC separations can be more time-consuming than analytical HPLC runs.
-
Method Development: Finding the optimal biphasic solvent system can be more challenging and time-consuming compared to HPLC method development.
-
Instrumentation: The instrumentation for CCC is less common in standard analytical laboratories compared to HPLC.
Conclusion
Both HPLC and Counter-Current Chromatography are valuable techniques for the purity assessment of this compound, each with its distinct advantages and limitations.
-
For routine quality control and quantitative purity analysis of already isolated this compound, HPLC is the method of choice due to its high resolution, speed, and established validation protocols.
-
For the initial isolation and purification of this compound from complex natural product extracts, Counter-Current Chromatography is a superior technique due to its high sample loading capacity, elimination of irreversible adsorption, and cost-effectiveness.
In practice, a combination of both techniques is often the most effective approach. CCC can be used for the initial large-scale purification of this compound from a crude extract, followed by analytical HPLC to accurately determine the final purity of the isolated compound. This integrated workflow leverages the strengths of both technologies, enabling the efficient production of high-purity this compound for research and drug development purposes.
References
Brevifolincarboxylic Acid: A Comparative Analysis Against Commercial α-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of brevifolincarboxylic acid with established α-glucosidase inhibitors such as acarbose, miglitol, and voglibose. The information presented herein is supported by experimental data to assist in the evaluation of its potential as a therapeutic agent.
Introduction to α-Glucosidase Inhibition
Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that manage hyperglycemia, particularly postprandial hyperglycemia, in individuals with type 2 diabetes mellitus.[1][2] These agents function by competitively and reversibly inhibiting α-glucosidase enzymes located in the brush border of the small intestine.[3][4] These enzymes are crucial for the breakdown of complex carbohydrates, such as starch and sucrose, into absorbable monosaccharides like glucose.[1] By delaying carbohydrate digestion and absorption, these inhibitors effectively reduce the sharp increase in blood glucose levels that typically follows a meal.
Overview of Compared Inhibitors
This compound is a natural phenolic compound that has been isolated from plants such as Duchesnea chrysantha and Polygonum capitatum. Research has identified it as an inhibitor of the α-glucosidase enzyme.
Acarbose is a complex oligosaccharide isolated from actinomycetes. It is a widely studied and prescribed α-glucosidase inhibitor that also exhibits inhibitory effects on pancreatic α-amylase, an enzyme that breaks down complex starches in the lumen of the small intestine.
Miglitol is a synthetic derivative of 1-deoxynojirimycin and is structurally similar to a monosaccharide. Unlike acarbose, miglitol is almost completely absorbed from the small intestine.
Voglibose , another inhibitor of microbial origin, is also a potent agent used to control postprandial blood glucose levels. It is poorly absorbed and primarily acts locally within the intestine.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for this compound and other commercial α-glucosidase inhibitors. It is important to note that IC50 values can exhibit significant variability due to differing experimental conditions, including the source of the enzyme (e.g., yeast, rat intestine, human lysosomal), the substrate used, and the overall assay protocol.
| Inhibitor | IC50 Value (µM) | Enzyme Source/Notes |
| This compound | 323.46 | Not specified in abstracts |
| Acarbose | 0.011 | Potent inhibition noted. Values can range widely from 0.0013–1998.79 µM depending on the study. |
| Miglitol | 0.11 - 1.3 | Range reflects values for rat sucrase, maltase, isomaltase, and human lysosomal α-glucosidase. |
| Voglibose | 0.07 - 5.6 | Range reflects values for rat sucrase, maltase, isomaltase, and human lysosomal α-glucosidase. |
Mechanism of Action and Experimental Workflow
The primary mechanism of action for these compounds involves competitive inhibition at the active site of the α-glucosidase enzyme. This prevents the binding of natural carbohydrate substrates, thereby delaying their breakdown and subsequent glucose absorption.
Caption: General mechanism of α-glucosidase inhibition.
The following diagram outlines a typical workflow for evaluating and comparing the efficacy of α-glucosidase inhibitors in vitro.
Caption: Standard experimental workflow for an α-glucosidase inhibition assay.
Experimental Protocols
A common in vitro method for determining α-glucosidase inhibitory activity involves a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (PNPG) as the substrate.
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the α-glucosidase activity (IC50).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (or other sources)
-
p-Nitrophenyl-α-D-glucopyranoside (PNPG)
-
Test compounds (this compound, Acarbose, etc.)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the positive control (e.g., Acarbose) in the phosphate buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a specific volume of the α-glucosidase solution to each well containing the different concentrations of the test inhibitors or the buffer (for the control). Incubate the plate for a set period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Substrate Addition: Initiate the enzymatic reaction by adding the PNPG substrate solution to all wells.
-
Reaction Incubation: Incubate the mixture for another set period (e.g., 20 minutes) at the same temperature.
-
Stopping the Reaction: Terminate the reaction by adding the sodium carbonate solution. The addition of Na2CO3 stops the enzyme activity and develops the yellow color of the p-nitrophenol product.
-
Measurement: Measure the absorbance of the yellow p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations.
Conclusion
This compound demonstrates inhibitory activity against α-glucosidase. However, based on the currently available data, its in vitro potency (IC50 of 323.46 μM) appears to be significantly lower than that of established drugs like acarbose, miglitol, and voglibose, which exhibit IC50 values in the nanomolar to low micromolar range. The substantial difference in potency suggests that this compound may require further structural modification to enhance its inhibitory efficacy if it is to be considered a viable candidate for anti-diabetic therapy. Nevertheless, as a natural product, it may serve as a valuable scaffold for the development of new, potentially safer, α-glucosidase inhibitors. Further research, including kinetic studies to determine the type of inhibition and in vivo studies to assess its efficacy and safety, is warranted.
References
Brevifolincarboxylic Acid: A Head-to-Head Comparison with Known Aryl Hydrocarbon Receptor (AhR) Modulators
For Researchers, Scientists, and Drug Development Professionals
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a wide array of environmental and endogenous signals. Its modulation presents a promising therapeutic avenue for various diseases. This guide provides a comparative analysis of Brevifolincarboxylic acid, a naturally occurring compound, with well-characterized AhR modulators, focusing on their performance based on available experimental data.
Overview of this compound as an AhR Modulator
This compound, isolated from Polygonum capitatum, has been identified as a modulator of the aryl hydrocarbon receptor.[1][2] Existing research indicates that it exerts an inhibitory effect on AhR activation, positioning it as an AhR antagonist.[1][2] Specifically, studies have demonstrated its ability to produce marked, dose-dependent inhibitory effects on the AhR-based bioassay activation induced by the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).
While the antagonistic properties of this compound are established, a specific half-maximal inhibitory concentration (IC50) for its AhR antagonist activity has not been reported in the reviewed literature. The only available IC50 value of 323.46 μM for this compound is associated with its α-glucosidase inhibitory activity and is not indicative of its potency as an AhR modulator.
Quantitative Comparison of AhR Modulators
Due to the absence of specific quantitative data for this compound's AhR modulation, a direct head-to-head numerical comparison is not currently possible. However, to provide a valuable reference for researchers, the following tables summarize the known quantitative data for well-established AhR agonists and antagonists. This will allow for a contextual understanding of where this compound might fit within the landscape of AhR modulators once its specific activity is determined.
Table 1: Comparative Activity of Known AhR Agonists
| Compound | Type | EC50 (nM) | Cell Line | Assay Type |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Potent Agonist | ~0.1 - 1 | Various | Reporter Gene Assay |
| 6-Formylindolo[3,2-b]carbazole (FICZ) | Endogenous Agonist | ~0.1 - 10 | Various | Reporter Gene Assay |
| 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) | Endogenous Agonist | ~10 - 100 | Various | Reporter Gene Assay |
| Benzo[a]pyrene (B[a]P) | Environmental Agonist | ~10 - 100 | Various | Reporter Gene Assay |
Table 2: Comparative Activity of Known AhR Antagonists
| Compound | Type | IC50 (nM) | Cell Line | Assay Type |
| CH-223191 | Synthetic Antagonist | ~30 - 300 | Various | Reporter Gene Assay (TCDD-induced) |
| GNF351 | Synthetic Antagonist | ~10 - 100 | Various | Reporter Gene Assay (TCDD-induced) |
| α-Naphthoflavone (ANF) | Synthetic Antagonist/Partial Agonist | ~100 - 1000 | Various | Reporter Gene Assay (TCDD-induced) |
Experimental Protocols
To facilitate further research and direct comparison of this compound with other AhR modulators, detailed methodologies for key experiments are provided below.
AhR Activation/Inhibition Reporter Gene Assay
This assay is a common method to screen for and characterize AhR agonists and antagonists.
Objective: To determine the ability of a test compound to activate or inhibit AhR-mediated transcription.
Principle: A cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing dioxin-responsive elements (DREs). When an AhR agonist binds to the receptor, the complex translocates to the nucleus and binds to the DREs, driving the expression of the reporter gene. An antagonist will inhibit this process.
Materials:
-
AhR-responsive reporter cell line (e.g., HepG2-XRE-Luc)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Known AhR agonist (e.g., TCDD or FICZ)
-
Known AhR antagonist (e.g., CH-223191) as a positive control for inhibition
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the AhR-responsive reporter cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and control compounds (agonist and antagonist) in the cell culture medium.
-
Treatment:
-
Agonist Assay: Replace the medium with the prepared dilutions of the test compound or a known agonist.
-
Antagonist Assay: Pre-incubate the cells with the test compound or a known antagonist for a specific period (e.g., 1 hour) before adding a fixed concentration of a known agonist (e.g., TCDD at its EC50 concentration).
-
-
Incubation: Incubate the plates for a specified time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Activity: Express the results as fold induction over the vehicle control. Calculate the EC50 value from the dose-response curve.
-
Antagonist Activity: Express the results as a percentage of inhibition of the agonist-induced activity. Calculate the IC50 value from the dose-response curve.
-
Cytochrome P450 1A1 (CYP1A1) Induction Assay
This assay measures the induction of a key AhR target gene, CYP1A1, at the level of mRNA or enzyme activity.
Objective: To determine if a test compound induces the expression of CYP1A1, a hallmark of AhR activation.
Principle: Activation of the AhR signaling pathway leads to the transcriptional upregulation of the CYP1A1 gene. This can be measured by quantifying CYP1A1 mRNA levels (e.g., via qRT-PCR) or by measuring the enzymatic activity of the CYP1A1 protein (e.g., using a fluorescent substrate).
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2) or primary hepatocytes
-
Cell culture medium and supplements
-
Test compound
-
Known AhR agonist (e.g., TCDD)
-
For qRT-PCR: RNA extraction kit, reverse transcriptase, qPCR master mix, and primers for CYP1A1 and a housekeeping gene.
-
For EROD assay: 7-ethoxyresorufin (EROD substrate), resorufin standard, and a fluorescence plate reader.
Procedure:
-
Cell Culture and Treatment: Culture the cells and treat them with various concentrations of the test compound or a known agonist for a specified period (e.g., 24-72 hours).
-
Measurement of CYP1A1:
-
qRT-PCR: Extract total RNA, perform reverse transcription to synthesize cDNA, and then conduct qPCR to quantify the relative expression of CYP1A1 mRNA, normalized to a housekeeping gene.
-
EROD Assay (Enzyme Activity): Incubate the treated cells with the EROD substrate. The CYP1A1 enzyme will convert the substrate to the fluorescent product, resorufin. Measure the fluorescence and quantify the enzyme activity by comparing it to a resorufin standard curve.
-
-
Data Analysis: Express the results as fold induction over the vehicle control. Determine the EC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Canonical AhR signaling pathway.
Caption: Workflow for AhR reporter gene assay.
Caption: Workflow for CYP1A1 induction assay.
Conclusion and Future Directions
This compound demonstrates clear potential as an aryl hydrocarbon receptor antagonist. However, the lack of quantitative data, specifically its IC50 value for AhR inhibition, prevents a direct performance comparison with other known modulators. The experimental protocols provided in this guide offer a clear path for researchers to determine these crucial parameters. Future studies should focus on conducting dose-response experiments using reporter gene assays and CYP1A1 induction assays to quantify the antagonist (and potential agonist) activity of this compound. This will enable a comprehensive head-to-head comparison and a better understanding of its potential as a therapeutic agent targeting the AhR signaling pathway.
References
Safety Operating Guide
Proper Disposal of Brevifolincarboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for research facilities. This document provides essential safety and logistical information, including detailed operational and disposal plans for brevifolincarboxylic acid. The following procedural guidance is designed to assist researchers, scientists, and drug development professionals in the proper handling and disposal of this compound, reinforcing a culture of safety and compliance in the laboratory.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its properties and potential hazards. As a phenolic carboxylic acid, it should be handled with care, taking into account the characteristics of both functional groups.
Personal Protective Equipment (PPE): A comprehensive approach to personal safety is non-negotiable. Always wear the following PPE when handling this compound:
-
Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required.
-
Eye Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be used in conjunction with goggles.
Ventilation: All work with solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or aerosols.
Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Recommended storage temperatures are typically -20°C for long-term stability.
| Parameter | Recommendation |
| Storage Temperature | -20°C (Long-term) |
| Incompatibilities | Strong oxidizing agents, strong bases, metals[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is dependent on its form (solid or liquid) and the nature of any contaminants. Under no circumstances should this compound or its waste be disposed of down the drain.[2] All waste generated must be treated as hazardous chemical waste and disposed of through a licensed environmental waste management contractor.
Waste Segregation and Container Management
Proper segregation of chemical waste is critical to prevent dangerous reactions. Establish separate, clearly labeled waste containers for the different waste streams generated.
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | Leak-proof, sealable container lined with a heavy-duty plastic bag. | "Hazardous Waste," "Solid Waste," "this compound" and any other solid contaminants. |
| Aqueous Liquid Waste | Compatible, shatter-proof container with a secure screw-top cap. | "Hazardous Waste," "Aqueous Liquid Waste," "this compound," solvent composition (e.g., water, buffer), and approximate concentration. |
| Non-Halogenated Organic Solvent Waste | Compatible, shatter-proof container with a secure screw-top cap. | "Hazardous Waste," "Non-Halogenated Organic Solvent Waste," "this compound," solvent composition (e.g., DMSO, ethanol), and approximate concentration. |
| Contaminated Sharps | Puncture-resistant sharps container. | "Hazardous Waste," "Sharps," "this compound." |
Disposal of Solid this compound Waste
-
Collection: Place all solid waste contaminated with this compound, including weighing boats, contaminated gloves, and absorbent paper, into the designated "Solid Waste" container.[3]
-
Container Management: Keep the solid waste container sealed when not in use.
-
Disposal: Once the container is full, arrange for its collection by your institution's licensed hazardous waste disposal service.
Disposal of Liquid this compound Waste
-
Collection: Carefully pour liquid waste containing this compound into the appropriate liquid waste container (aqueous or non-halogenated organic solvent).
-
Container Management: Do not overfill liquid waste containers; leave at least 10% headspace to allow for vapor expansion. Keep containers tightly sealed when not in use and store them in secondary containment to prevent spills.
-
Disposal: When the container is full, arrange for pickup by your institution's licensed hazardous waste disposal service.
Neutralization of Dilute Aqueous Waste (Expert Supervision Required):
For very dilute aqueous solutions of this compound, neutralization may be a possibility before disposal, but this should only be performed by trained personnel and in accordance with institutional and local regulations. The general principle involves the slow addition of a weak base, such as sodium bicarbonate, to the acidic solution while stirring and monitoring the pH.[4] The goal is to bring the pH to a neutral range (typically 6-8). However, given the complex structure of this compound, it is strongly recommended to dispose of it via a licensed contractor without attempting neutralization.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to ensure the safety of laboratory personnel.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Assess the Spill: For small spills, trained personnel wearing appropriate PPE may proceed with cleanup. For large spills, contact your institution's environmental health and safety (EHS) department immediately.
-
Containment and Cleanup:
-
For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand.
-
For solid spills, carefully sweep the material to avoid generating dust.
-
-
Disposal of Spill Debris: Collect all contaminated absorbent materials and place them in the designated "Solid Waste" container for hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 3. researchgate.net [researchgate.net]
- 4. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Essential Safety and Operational Guide for Handling Brevifolincarboxylic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Brevifolincarboxylic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound. While a specific, detailed Safety Data Sheet (SDS) outlining all hazards of this compound is not consistently available across all suppliers, general safety protocols for handling carboxylic acids and fine powder chemicals should be strictly followed.[1]
| Body Part | Personal Protective Equipment | Material/Standard Specification |
| Eyes/Face | Chemical safety goggles and/or a face shield | Goggles should be splash-proof and conform to EN 166 (EU) or NIOSH (US) standards.[2] Polycarbonate lenses are recommended for impact resistance.[3] A face shield should be worn when there is a risk of splashing.[1] |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[3] Gloves must be inspected for any damage before use and disposed of after contamination in accordance with laboratory practices. |
| Body | Laboratory coat | A standard lab coat should be worn to prevent skin contact. For larger quantities, an impervious apron over the lab coat is recommended. |
| Respiratory | Respirator (if applicable) | Handling should occur in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, or when handling the compound as a powder with the potential for aerosol generation, a NIOSH/MSHA approved respirator should be used. An N95 mask may be suitable for low-fume environments, while a full-face respirator with acid gas cartridges is recommended for higher exposures. |
Experimental Protocols: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, ideally within a certified chemical fume hood to minimize inhalation of dust or vapors.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by clearing it of any unnecessary items.
-
Weighing and Transferring:
-
To avoid creating dust, handle the solid form of this compound carefully.
-
Use a chemical spatula for transferring the solid.
-
When dissolving, add the solid to the solvent slowly. This compound is soluble in DMSO.
-
-
General Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid ingestion and inhalation.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
-
Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.
-
The recommended storage temperature is -20°C for long-term stability.
-
Store away from incompatible materials such as strong oxidizing agents.
Operational and Disposal Plans
Spill Response:
-
Small Spills:
-
Restrict access to the spill area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency services.
-
Do not attempt to clean up large spills without proper training and equipment.
-
Disposal Plan:
All waste materials containing this compound, including the chemical itself, contaminated absorbents, and disposable PPE (such as gloves), must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container. Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal: Dispose of the hazardous waste through your institution's EHS-approved chemical waste program. Do not dispose of it down the drain or in regular trash. For acidic waste, some institutions may have procedures for neutralization before disposal, but this should only be done by trained personnel following established protocols.
Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
